Product packaging for Vildagliptin-d7(Cat. No.:)

Vildagliptin-d7

Cat. No.: B593869
M. Wt: 310.44 g/mol
InChI Key: SYOKIDBDQMKNDQ-KRANLNKXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vildagliptin-d7 is a high-purity, deuterated stable isotope of the anti-diabetic drug vildagliptin, specifically designed for use in quantitative bioanalytical research. This compound serves as a crucial internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) studies, where it significantly improves the accuracy and reliability of vildagliptin quantification by correcting for variations during sample preparation and analysis. With a defined molecular formula of C17H18D7N3O2 and a molecular weight of 310.44 g/mol, this analog features deuterium incorporation at seven positions, providing a distinct mass shift from the native compound . The primary research application of this compound is in pharmacokinetic, bioequivalence, and metabolic studies of vildagliptin. Its use is essential in a recently optimized and validated LC-MS/MS method for the precise measurement of vildagliptin in human plasma. In this method, this compound is used to monitor the multiple reaction monitoring (MRM) transition of 311.1 → 161.2, while native vildagliptin is monitored at 304.2 → 154.2 . The method incorporates malic acid into plasma samples to address the stability issues of vildagliptin, ensuring analytical integrity. The mechanism of action of the parent drug, vildagliptin, underpins the relevance of this research tool. Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that functions by preventing the degradation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) . By covalently binding to the catalytic site of DPP-4, vildagliptin prolongs the activity of GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon release from alpha-cells . This glucose-dependent mechanism of action makes it a valuable subject of research for managing type 2 diabetes with a low risk of hypoglycemia. Our this compound is supplied with a documented purity of >95% (by HPLC) and an isotopic enrichment of >95% . It is critical for researchers to note that this product is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O2 B593869 Vildagliptin-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-KRANLNKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Vildagliptin-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Vildagliptin-d7, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of available data from various suppliers. It is important to note that "isotopic purity" or "isotopic enrichment" refers to the percentage of the deuterated molecule relative to its unlabeled counterpart, while "chromatographic purity" indicates the percentage of the compound of interest in a sample, free from other chemical impurities.

Supplier/SourceIsotopic Purity SpecificationChemical/Chromatographic Purity
Cayman Chemical≥99% deuterated forms (d1-d7)[1]Not specified
Sussex Research Laboratories Inc.>95% Isotopic Enrichment[2]>95% (HPLC)[2]
Anonymous Certificate of AnalysisNot specified>90%[3]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound.[4] A general protocol involves the following steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a corresponding stock solution of non-deuterated Vildagliptin as a reference standard.

    • Create a series of dilutions for both the deuterated and non-deuterated standards to establish a calibration curve and assess instrument linearity.

  • Instrumentation and Data Acquisition:

    • Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or a direct infusion electrospray ionization high-resolution mass spectrometer (ESI-HRMS).[5]

    • Optimize the MS parameters (e.g., ionization source, collision energy) for Vildagliptin.

    • Acquire full scan mass spectra for both the this compound sample and the non-deuterated standard.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) for the molecular ions of both Vildagliptin and this compound.

    • Measure the relative intensities of the isotopic peaks in the mass spectrum of the non-deuterated standard to determine the natural isotopic abundance of the constituent elements.

    • In the mass spectrum of this compound, identify the peaks corresponding to the fully deuterated molecule (d7) and any partially deuterated (d1-d6) or non-deuterated (d0) species.

    • Calculate the isotopic purity by determining the relative abundance of the d7 peak compared to the sum of all isotopic peaks (d0 to d7), after correcting for the natural isotopic abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

    • Prepare a similar sample of non-deuterated Vildagliptin for comparison.

  • Instrumentation and Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the this compound sample. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

    • Acquire a ²H-NMR spectrum. The presence of signals will directly indicate the positions of deuterium incorporation.

    • For quantitative analysis, a known internal standard can be added to the NMR tube.

  • Data Analysis:

    • In the ¹H-NMR spectrum, compare the integration of the remaining proton signals with the integration of a signal from a non-deuterated position in the molecule to estimate the degree of deuteration.

    • In the ²H-NMR spectrum, the integrals of the deuterium signals can be used to determine the relative abundance of deuterium at each labeled site.

Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible workflow can be extrapolated from the known synthesis routes of Vildagliptin.[6][7][8] The deuteration is likely introduced through the use of deuterated starting materials or reagents.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Deuterated L-Prolinamide (or other deuterated precursor) intermediate1 (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile-d7 start->intermediate1 Acylation & Dehydration reagent1 Chloroacetyl Chloride crude Crude this compound intermediate1->crude Condensation reagent2 3-amino-1-adamantanol recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography recrystallization->chromatography pure Pure this compound chromatography->pure ms Mass Spectrometry (Isotopic Purity) pure->ms nmr NMR Spectroscopy (Structure & Isotopic Purity) pure->nmr hplc HPLC (Chemical Purity) pure->hplc final_product Final this compound Product

Fig. 1: Generalized workflow for the synthesis, purification, and analysis of this compound.

Vildagliptin Signaling Pathway

Vildagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control.

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_outcome Overall Effect food Food Intake incretins GLP-1 & GIP Release food->incretins active_incretins Active GLP-1 & GIP incretins->active_incretins dpp4 DPP-4 active_incretins->dpp4 beta_cell β-cell active_incretins->beta_cell alpha_cell α-cell active_incretins->alpha_cell inactive_incretins Inactive Metabolites dpp4->inactive_incretins vildagliptin Vildagliptin vildagliptin->dpp4 Inhibits insulin ↑ Insulin Secretion (Glucose-dependent) beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glycemic_control Improved Glycemic Control insulin->glycemic_control hgp ↓ Hepatic Glucose Production glucagon->hgp hgp->glycemic_control

Fig. 2: Vildagliptin's mechanism of action via DPP-4 inhibition.

References

Vildagliptin-d7: An In-depth Technical Guide on the In Vitro Mechanism of Action of Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the core molecular interactions, signaling pathways, and cellular effects of vildagliptin, supported by quantitative data from key in vitro experiments. Furthermore, it outlines the established use of its deuterated analog, vildagliptin-d7, in analytical methodologies.

Introduction to Vildagliptin and this compound

Vildagliptin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, vildagliptin enhances their physiological effects, leading to improved glycemic control.[1][2][3]

This compound is a deuterated form of vildagliptin, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods used to quantify vildagliptin in biological matrices.[4] Its use ensures accurate and precise measurement of the parent drug concentration in pharmacokinetic and other analytical studies.[5]

Core Mechanism of Action: DPP-4 Inhibition

The cornerstone of vildagliptin's mechanism of action is its potent and selective inhibition of the DPP-4 enzyme.[6] In vitro studies have consistently demonstrated vildagliptin's high affinity for DPP-4, leading to a significant reduction in its enzymatic activity.

Quantitative Data on DPP-4 Inhibition
ParameterValueSpecies/SystemReference
IC50 ~1.38 ng/mL (4.6 nmol/L)Human[7]

Experimental Protocols

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay quantifies the inhibitory effect of vildagliptin on DPP-4 activity using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Vildagliptin (test compound)

  • Sitagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of vildagliptin in the assay buffer.

  • In a 96-well plate, add the diluted DPP-4 enzyme to each well, except for the blank controls.

  • Add the vildagliptin dilutions to the respective wells. For control wells, add assay buffer (100% activity) or a known inhibitor like sitagliptin (positive control).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.

  • The rate of increase in fluorescence is proportional to DPP-4 activity. Calculate the percentage of inhibition for each vildagliptin concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the vildagliptin concentration and fitting the data to a dose-response curve.[8][9][10][11]

Downstream Cellular Effects of Vildagliptin

By inhibiting DPP-4, vildagliptin increases the bioavailability of active GLP-1 and GIP. These incretin hormones then act on their respective receptors on pancreatic islet cells, leading to a cascade of beneficial effects on glucose homeostasis.

Signaling Pathways and Cellular Responses

The binding of GLP-1 and GIP to their G-protein coupled receptors (GPCRs) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion. In pancreatic α-cells, GLP-1 suppresses glucagon secretion in a glucose-dependent manner.[1][12]

Vildagliptin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_beta_cell Pancreatic β-cell cluster_alpha_cell Pancreatic α-cell Vildagliptin Vildagliptin DPP4 DPP4 GLP1_GIP_inactive GLP1_GIP_inactive GLP1_GIP_active GLP1_GIP_active GLP1R_GIPR GLP-1/GIP Receptors GLP1_GIP_active->GLP1R_GIPR Activates GLP1R_alpha GLP-1 Receptor GLP1_GIP_active->GLP1R_alpha Activates AC Adenylyl Cyclase GLP1R_GIPR->AC cAMP cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA_Epac->Insulin_Secretion Beta_Cell_Health ↑ β-cell Proliferation ↓ Apoptosis PKA_Epac->Beta_Cell_Health Glucagon_Secretion ↓ Glucose-Dependent Glucagon Secretion GLP1R_alpha->Glucagon_Secretion

In Vitro Effects on Pancreatic Islets

Studies using isolated pancreatic islets have been instrumental in elucidating the direct effects of vildagliptin on insulin and glucagon secretion.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

This assay measures the ability of vildagliptin to enhance insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human donors)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

  • Vildagliptin

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets using collagenase digestion.

  • Culture the islets overnight to allow for recovery.

  • Pre-incubate a group of islets (typically 10-20 islets per replicate) in KRB buffer with low glucose for 1-2 hours.

  • Divide the islets into treatment groups: low glucose, high glucose, and high glucose with vildagliptin at various concentrations.

  • Incubate the islets in their respective treatment solutions for 1-2 hours at 37°C.

  • Collect the supernatant from each well to measure secreted insulin.

  • Lyse the islets to measure total insulin content.

  • Quantify insulin in the supernatant and lysate using an insulin ELISA kit.

  • Normalize secreted insulin to the total insulin content or DNA content of the islets.[13][14][15][16][17]

GSIS_Workflow Islet_Isolation 1. Isolate Pancreatic Islets Overnight_Culture 2. Overnight Culture for Recovery Islet_Isolation->Overnight_Culture Pre_Incubation 3. Pre-incubation in Low Glucose Overnight_Culture->Pre_Incubation Treatment_Groups 4. Incubate in Treatment Groups (Low Glucose, High Glucose +/- Vildagliptin) Pre_Incubation->Treatment_Groups Supernatant_Collection 5. Collect Supernatant (Secreted Insulin) Treatment_Groups->Supernatant_Collection Islet_Lysis 6. Lyse Islets (Total Insulin Content) Treatment_Groups->Islet_Lysis ELISA 7. Quantify Insulin via ELISA Supernatant_Collection->ELISA Islet_Lysis->ELISA Data_Analysis 8. Analyze and Normalize Data ELISA->Data_Analysis

In Vitro Effects on Glucagon Secretion

In vitro studies have shown that the increased levels of GLP-1 due to vildagliptin treatment lead to a glucose-dependent suppression of glucagon secretion from pancreatic α-cells.[1][18] This effect is particularly important in the context of type 2 diabetes, where glucagon secretion is often inappropriately elevated.

In Vitro Effects on Enteroendocrine Cells

While vildagliptin's primary action is on DPP-4, its indirect effects on incretin-secreting cells can be studied in vitro.

GLP-1 Secretion Assay with Enteroendocrine Cell Lines

This assay is used to assess the secretion of GLP-1 from enteroendocrine cell lines such as STC-1 and NCI-H716. Although vildagliptin does not directly stimulate GLP-1 secretion, this assay is crucial for studying the overall incretin axis.

Materials:

  • Enteroendocrine cell line (e.g., STC-1 or NCI-H716)

  • Cell culture medium and supplements

  • Test compounds (e.g., nutrients, pharmacological agents)

  • Assay buffer (e.g., HEPES-buffered saline)

  • GLP-1 ELISA kit

Procedure:

  • Culture the enteroendocrine cells to confluence in multi-well plates.

  • Wash the cells with assay buffer to remove residual medium.

  • Incubate the cells with the test compounds (secretagogues) in the assay buffer for a defined period (e.g., 2 hours) at 37°C.

  • Collect the supernatant containing secreted GLP-1.

  • To prevent GLP-1 degradation by any endogenous DPP-4, a DPP-4 inhibitor can be added to the collection buffer.

  • Quantify the amount of active GLP-1 in the supernatant using a specific ELISA kit.[19][20][21][22][23]

This compound in Analytical Methods

As previously mentioned, this compound serves as an essential tool for the accurate quantification of vildagliptin in biological samples.

LC-MS/MS Method for Vildagliptin Quantification

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

Procedure Outline:

  • Sample Preparation: Plasma or other biological samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analyte. This compound is added as the internal standard at a known concentration at the beginning of this process.

  • Chromatographic Separation: The extracted sample is injected into the LC system, where vildagliptin and this compound are separated from other matrix components on the analytical column.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization - ESI) and detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both vildagliptin and this compound.

  • Quantification: The peak area ratio of vildagliptin to this compound is calculated and used to determine the concentration of vildagliptin in the original sample by referencing a calibration curve.[4][5][7][24][25]

LCMS_Workflow Sample_Prep 1. Sample Preparation (Add this compound IS) LC_Separation 2. Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Quantification 4. Quantification (Peak Area Ratio) MS_Detection->Quantification

Conclusion

The in vitro mechanism of action of vildagliptin is centered on its potent and selective inhibition of DPP-4. This leads to an increase in the half-life of incretin hormones, GLP-1 and GIP, thereby enhancing their beneficial effects on pancreatic islet function. In vitro studies using isolated islets and cell lines have confirmed that this mechanism results in glucose-dependent stimulation of insulin secretion and suppression of glucagon release. Vildagliptin has also been shown to promote β-cell health by increasing proliferation and reducing apoptosis. The deuterated analog, this compound, is a critical tool in the analytical methods used to accurately quantify vildagliptin in research and development. This comprehensive understanding of vildagliptin's in vitro pharmacology is essential for ongoing research and the development of novel therapies for type 2 diabetes.

References

Navigating Metabolic Pathways: A Technical Guide to Deuterium-Labeled Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled Vildagliptin in metabolic studies. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. The use of stable isotope labeling, particularly with deuterium, offers a powerful tool to trace and quantify the biotransformation of Vildagliptin in vivo and in vitro. This guide provides a comprehensive overview of the synthesis, experimental protocols, and data analysis related to the use of deuterium-labeled Vildagliptin in metabolic research.

Introduction to Vildagliptin and the Role of Deuterium Labeling

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their breakdown, Vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This mechanism of action effectively improves glycemic control in patients with type 2 diabetes.[2]

The metabolism of Vildagliptin is a key determinant of its pharmacokinetic profile. It is extensively metabolized, with the primary route being hydrolysis of the cyano group to form the inactive carboxylic acid metabolite, M20.7.[3] Notably, cytochrome P450 (CYP) enzymes play a minimal role in its metabolism, reducing the potential for drug-drug interactions.[3]

Deuterium labeling is a valuable technique in metabolic studies for several reasons. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope of the drug molecule. This isotopic signature allows for the differentiation of the administered drug and its metabolites from endogenous compounds using mass spectrometry. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down metabolism at the site of deuteration, potentially altering the pharmacokinetic profile and providing insights into metabolic pathways.

Synthesis of Deuterium-Labeled Vildagliptin

While specific, detailed protocols for the synthesis of deuterium-labeled Vildagliptin for metabolic studies are not widely published in commercial literature, a general approach can be inferred from known Vildagliptin synthesis routes and standard deuteration techniques. A plausible synthetic route would involve the introduction of deuterium atoms at a metabolically stable position. Vildagliptin-d7 has been used as an internal standard in bioanalytical methods, indicating its availability and stability.[4][5]

Hypothetical Synthesis Outline:

A potential strategy for the synthesis of deuterium-labeled Vildagliptin could involve the use of a deuterated precursor during the synthesis process. For instance, a deuterated version of L-prolinamide or 3-amino-1-adamantanol could be employed. Another approach is the use of a deuterated acetylating agent.

  • Step 1: Preparation of a Deuterated Intermediate. This could involve the synthesis of a deuterated version of a key building block, such as d7-3-amino-1-adamantanol, through established deuteration methods like catalytic H-D exchange.

  • Step 2: Condensation Reaction. The deuterated intermediate would then be reacted with the other non-labeled precursor molecules in a similar fashion to the established synthesis of Vildagliptin.

  • Step 3: Purification. The final deuterium-labeled Vildagliptin product would be purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Note: The exact position and number of deuterium atoms would need to be carefully selected to ensure the label is retained during metabolism and does not significantly alter the pharmacological activity of the drug, unless the kinetic isotope effect itself is the subject of study.

Experimental Protocols for Metabolic Studies

The following sections outline detailed methodologies for conducting metabolic studies using deuterium-labeled Vildagliptin.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

This protocol describes a typical in vivo study to investigate the pharmacokinetics of deuterium-labeled Vildagliptin in a rat model.

Materials:

  • Deuterium-labeled Vildagliptin (e.g., this compound)

  • Unlabeled Vildagliptin (for comparison)

  • Wistar rats (male, specific pathogen-free)

  • Vehicle for drug administration (e.g., sterile water or saline)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Divide rats into two groups: one receiving deuterium-labeled Vildagliptin and a control group receiving unlabeled Vildagliptin.

    • Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-containing tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of Vildagliptin and its major metabolite (M20.7) using a validated LC-MS/MS method. The use of a deuterium-labeled internal standard (if the test article is unlabeled) or an analog internal standard is recommended for accurate quantification.

Human Pharmacokinetic Study

This protocol outlines a typical design for a human pharmacokinetic study.

Study Design:

  • A randomized, open-label, two-period, crossover study in healthy male volunteers.

Procedure:

  • Subject Screening and Enrollment: Recruit healthy male subjects based on inclusion and exclusion criteria. Obtain informed consent.

  • Dosing:

    • In each study period, administer a single oral dose of either deuterium-labeled Vildagliptin or unlabeled Vildagliptin (e.g., 50 mg).

    • A washout period of at least 7 days should separate the two dosing periods.

  • Blood Sampling:

    • Collect venous blood samples at specified time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma and Urine Collection:

    • Process blood samples to obtain plasma as described in the animal study protocol.

    • Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose) to determine the extent of renal excretion of the parent drug and its metabolites.

  • Sample Analysis:

    • Quantify the concentrations of Vildagliptin and its metabolites in plasma and urine samples using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS for Quantification

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of deuterium-labeled Vildagliptin and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Vildagliptin: Monitor a specific precursor-to-product ion transition.

    • Deuterium-labeled Vildagliptin (e.g., this compound): Monitor the corresponding shifted precursor-to-product ion transition.[5]

    • Metabolite M20.7: Monitor its specific precursor-to-product ion transition.

  • Internal Standard: A stable isotope-labeled analog of Vildagliptin (if analyzing the unlabeled drug) or a structurally similar compound.

Sample Preparation:

  • Protein Precipitation: A simple and effective method for plasma sample cleanup. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Data Presentation and Analysis

The quantitative data obtained from the metabolic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both deuterium-labeled and unlabeled Vildagliptin:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution
Metabolite-to-Parent Drug Ratio

The ratio of the major metabolite (M20.7) to the parent drug in plasma and urine provides insights into the extent of metabolism.

Sample MatrixTime Point / IntervalMetabolite (M20.7) / Parent Drug Ratio (Deuterium-Labeled)Metabolite (M20.7) / Parent Drug Ratio (Unlabeled)
Plasma1 hour
Plasma4 hours
Urine0-24 hours

Note: The actual values in these tables would be populated with the experimental data obtained from the studies.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in Vildagliptin metabolic studies.

Vildagliptin's Mechanism of Action: DPP-4 Inhibition

Vildagliptin_Mechanism cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Beta-cells Beta-cells Incretin Release (GLP-1, GIP)->Beta-cells Stimulates Alpha-cells Alpha-cells Incretin Release (GLP-1, GIP)->Alpha-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibition

Caption: Vildagliptin inhibits DPP-4, increasing incretin levels and regulating insulin and glucagon.

Experimental Workflow for a Human Pharmacokinetic Study

PK_Workflow Screening & Enrollment Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Period 1 Period 1 Randomization->Period 1 Dosing (Labeled or Unlabeled Vildagliptin) Dosing (Labeled or Unlabeled Vildagliptin) Period 1->Dosing (Labeled or Unlabeled Vildagliptin) Serial Blood & Urine Collection Serial Blood & Urine Collection Dosing (Labeled or Unlabeled Vildagliptin)->Serial Blood & Urine Collection Washout Period Washout Period Serial Blood & Urine Collection->Washout Period Period 2 Period 2 Washout Period->Period 2 Crossover Dosing Crossover Dosing Period 2->Crossover Dosing Serial Blood & Urine Collection 2 Serial Blood & Urine Collection 2 Crossover Dosing->Serial Blood & Urine Collection 2 Sample Processing (Plasma & Urine) Sample Processing (Plasma & Urine) Serial Blood & Urine Collection 2->Sample Processing (Plasma & Urine) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma & Urine)->LC-MS/MS Analysis Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis LC-MS/MS Analysis->Pharmacokinetic & Statistical Analysis Metabolism_Pathway cluster_metabolism Metabolic Pathways Vildagliptin Vildagliptin Hydrolysis (Cyano Group) Hydrolysis (Cyano Group) Vildagliptin->Hydrolysis (Cyano Group) Major Pathway Hydrolysis (Amide Bond) Hydrolysis (Amide Bond) Vildagliptin->Hydrolysis (Amide Bond) Glucuronidation Glucuronidation Vildagliptin->Glucuronidation Oxidation Oxidation Vildagliptin->Oxidation Metabolite M20.7 (Carboxylic Acid) Metabolite M20.7 (Carboxylic Acid) Hydrolysis (Cyano Group)->Metabolite M20.7 (Carboxylic Acid) Minor Metabolites Minor Metabolites Hydrolysis (Amide Bond)->Minor Metabolites Glucuronidation->Minor Metabolites Oxidation->Minor Metabolites

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Vildagliptin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Vildagliptin-d7, a deuterated internal standard crucial for the accurate quantification of the anti-diabetic drug Vildagliptin in biological matrices. Understanding the fragmentation pattern is fundamental for developing robust and sensitive bioanalytical methods. This document outlines the key fragmentation pathways, presents quantitative data in a structured format, and details the experimental protocols typically employed for its analysis.

Introduction to Vildagliptin and its Deuterated Analog

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as this compound, is indispensable. The inclusion of deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled drug, while maintaining nearly identical chemical and chromatographic properties.

Mass Spectrometric Fragmentation of this compound

Under typical electrospray ionization (ESI) in the positive ion mode, this compound is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 311.1. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation, yielding characteristic product ions. The most abundant and stable product ion is observed at m/z 161.2.

The fragmentation primarily occurs at the amide bond linking the adamantane moiety and the pyrrolidine ring structure. The charge is retained on the adamantane portion of the molecule, leading to the formation of the key product ion.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the amide bond. This is a common fragmentation pathway for peptide-like structures. The stability of the resulting adamantyl cation contributes to its high abundance in the product ion spectrum. The seven deuterium atoms are located on the adamantane moiety, resulting in the mass shift of the product ion.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 311.1 fragment1 Adamantyl-d7 Cation m/z 161.2 precursor->fragment1 CID fragment2 Neutral Loss (Pyrrolidine-2-carbonitrile-glycine) m/z 150.1 precursor->fragment2

Caption: Proposed fragmentation of this compound.

Quantitative Mass Spectrometry Data

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the technique of choice. It provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. The key MRM transitions for Vildagliptin and its deuterated internal standard, this compound, are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Vildagliptin304.2154.2Positive
This compound311.1161.2Positive
Table 1: MRM Transitions for Vildagliptin and this compound.[1]

Experimental Protocols

A robust and reproducible bioanalytical method is critical for accurate pharmacokinetic and metabolic studies. The following outlines a typical experimental workflow for the analysis of Vildagliptin and this compound in a biological matrix such as human plasma.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Vildagliptin and its internal standard from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, LC-MS grade

    • Human plasma

    • Vildagliptin and this compound reference standards

  • Procedure:

    • Spike 100 µL of human plasma with the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

The following diagram illustrates the sample preparation workflow.

G start Start: Plasma Sample spike Spike with this compound start->spike precipitate Protein Precipitation with Acetonitrile spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifugation vortex->centrifuge separate Separate Supernatant centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Sample preparation workflow.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • MRM Transitions: As listed in Table 1.

Conclusion

The mass spectrometric fragmentation of this compound is a well-defined process that yields a stable and abundant product ion, making it an excellent internal standard for quantitative bioanalysis. The primary fragmentation involves the cleavage of the amide bond, resulting in the formation of a deuterated adamantyl cation. By utilizing the specific MRM transition of m/z 311.1 → 161.2, researchers can achieve high sensitivity and selectivity in their analytical methods. The detailed experimental protocols provided in this guide serve as a robust starting point for method development and validation, ensuring reliable and accurate quantification of Vildagliptin in various research and drug development applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of Vildagliptin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vildagliptin in human plasma. The protocol employs vildagliptin-d7 as a stable isotopic internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making the method suitable for high-throughput analysis. The method has been validated according to USFDA guidelines and is ideal for supporting clinical and preclinical studies requiring the measurement of vildagliptin concentrations.[1]

Experimental Protocol

Materials and Reagents
  • Analytes: Vildagliptin reference standard, this compound internal standard (IS).[1]

  • Reagents: Acetonitrile (HPLC or MS grade), Methanol (HPLC or MS grade), Ammonium Acetate (analytical grade), Formic Acid (analytical grade).

  • Matrix: Drug-free K2-EDTA human plasma.

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of vildagliptin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the vildagliptin primary stock with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock with methanol to achieve a final concentration of approximately 1 µg/mL.[2]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the vildagliptin working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 7.06 ng/mL to 3023.81 ng/mL.[1] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation from Plasma
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound IS working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[1][3]

  • Vortex the mixture vigorously for approximately 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Analytical Method

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

The chromatographic separation is achieved using a C18 column with a gradient or isocratic elution.

ParameterCondition
Column ACE 3 C18 PFP or equivalent (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm)[1][3]
Mobile Phase A: Ammonium Acetate Buffer (e.g., 2 mM) B: Acetonitrile[1][4]
Elution Mode Isocratic (e.g., 20:80 v/v, Buffer:Acetonitrile)[1]
Flow Rate 0.7 mL/min[1]
Column Temperature 40°C[3]
Injection Volume 2-10 µL[3][5]
Run Time < 5 minutes[1]
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][3]

ParameterVildagliptinThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Scan Type MRMMRM
Precursor Ion (m/z) 304.4311.1
Product Ion (m/z) 154.1161.1
Retention Time (Approx.) 3.0 - 3.2 min[1]3.0 - 3.2 min[1]

Method Performance

The method is validated for selectivity, linearity, accuracy, precision, recovery, and stability, demonstrating its suitability for bioanalytical applications.

Quantitative Data Summary
ParameterResultAcceptance Criteria
Linearity Range 7.06 - 3023.81 ng/mL[1]Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 7.06 ng/mL[1]Accuracy within ±20%, Precision <20%
Intra-day Precision (%CV) < 9%[1]≤ 15%
Inter-day Precision (%CV) < 9%[1]≤ 15%
Intra-day Accuracy (%) Within ±15% of nominal value[1]Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%) Within ±15% of nominal value[1]Within ±15% (±20% for LLOQ)

Workflow Visualization

The following diagram illustrates the key steps in the plasma sample processing workflow for vildagliptin quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with IS (this compound) plasma->spike precipitate Protein Precipitation (400 µL Acetonitrile) spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Experimental workflow for plasma sample preparation and analysis.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of vildagliptin in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures high accuracy and throughput, making it well-suited for pharmacokinetic assessments in clinical and research settings.

References

Application of Vildagliptin-d7 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes.[1][3] Accurate and precise quantification of vildagliptin in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard, such as Vildagliptin-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The co-elution of the analyte and its deuterated counterpart allows for the correction of matrix effects, variations in ionization efficiency, and extraction recovery, thereby ensuring high accuracy and reproducibility.[4][5]

These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic studies of vildagliptin.

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[1][6] By prolonging the activity of these hormones, vildagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][3] This dual action leads to a reduction in both fasting and postprandial blood glucose levels.[1] The glucose-dependent nature of its mechanism minimizes the risk of hypoglycemia.[1]

Vildagliptin_Mechanism cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins GLP-1 & GIP (Active) Food Intake->Incretins stimulates release Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose HGP ↓ Hepatic Glucose Production Glucagon->HGP Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4

Vildagliptin's DPP-4 Inhibition Pathway

Experimental Protocols

Bioanalytical Method for Vildagliptin in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of vildagliptin in rat plasma using this compound as an internal standard (ISTD).

1. Materials and Reagents:

  • Vildagliptin reference standard

  • This compound (ISTD)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • Rat plasma (with anticoagulant, e.g., K2-EDTA)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve vildagliptin and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at 2-8°C.[4]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solutions in an acetonitrile-water mixture (20:80, v/v) to create calibration curve standards.[4]

  • ISTD Working Solution (250 ng/mL): Dilute the this compound stock solution in the same diluent to a concentration of approximately 250.00 ng/mL.[4]

3. Sample Preparation (Protein Precipitation):

  • Pipette 20 µL of each plasma sample (calibration standards, quality control samples, or unknown study samples) into labeled polypropylene tubes.[4]

  • Add 50 µL of the ISTD working solution (250 ng/mL this compound) to all tubes except for the double blank, to which 50 µL of the diluent is added.[4]

  • Add 1.0 mL of acetonitrile to each tube.[4]

  • Vortex the samples to ensure complete mixing.[4]

  • Centrifuge the samples at 20,000 rcf for a minimum of 5 minutes.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: Applied Biosystems LC-MS/MS system with Shimadzu LC-20AD pumps or equivalent.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol and 10 mM ammonium formate (pH 5.0).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Vildagliptin 304.4 154.1

| this compound (ISTD) | 311.1 | 161.1 |

Data from a validated bioanalytical method for vildagliptin in rat plasma.[4]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 20 µL Plasma Sample Add_ISTD Add 50 µL this compound (250 ng/mL) Plasma_Sample->Add_ISTD Add_ACN Add 1.0 mL Acetonitrile Add_ISTD->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge at 20,000 rcf Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Chrom_Sep Chromatographic Separation (C18 Column) LC_Injection->Chrom_Sep MS_Detection ESI+ MS/MS Detection (MRM Mode) Chrom_Sep->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/ISTD Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Bioanalytical Workflow for Vildagliptin

Data Presentation

Method Validation Parameters

The described LC-MS/MS method using this compound was validated and demonstrated high performance.[4]

ParameterResult
Linearity Range7.06 ng/mL - 3023.81 ng/mL
Correlation Coefficient (R²)> 0.99
Precision (Within- and Between-Batch)< 9%
AccuracyWithin ± 15% of nominal values
Retention Time3.00 - 3.20 min

This data confirms the reliability of the method for preclinical toxicokinetic studies.[4]

Pharmacokinetic Parameters of Vildagliptin

Pharmacokinetic parameters of vildagliptin have been characterized in various species. Below is a summary of data from studies in rats and humans.

Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
50-1.25 - 1.84260,000 - 1,214,000 (lipoyl-vildagliptin)-[1]
--0.5 - 1.5-8.8 (elimination)[3]

Table 2: Pharmacokinetic Parameters of Vildagliptin in Humans (Oral Administration)

| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Healthy Subjects | 50 | 290.94 ± 100.36 | 2.06 ± 1.11 | 1343.46 ± 186.89 | 1.49 ± 0.37 |[7] | | Type 2 Diabetes | 100 | - | 1.0 | - | 1.32 - 2.43 |[8] | | Healthy Chinese | 25 - 200 | Dose-proportional | 1.5 - 2.0 | Dose-proportional | ~2.0 |[9] |

Note: Direct comparison between studies should be made with caution due to differences in study design, population, and formulation.

Conclusion

This compound is an ideal internal standard for the quantification of vildagliptin in biological samples for pharmacokinetic studies. Its use in LC-MS/MS methods significantly improves the accuracy, precision, and robustness of the bioanalytical assay. The provided protocol offers a validated starting point for researchers developing methods for vildagliptin quantification. The compiled pharmacokinetic data serves as a useful reference for designing and interpreting new studies in the field of diabetes drug development.

References

Application Notes and Protocols for Vildagliptin-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Vildagliptin-d7 for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated internal standard, this compound, is crucial for accurate quantification of Vildagliptin in biological matrices. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate measurement of Vildagliptin concentrations in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively corrects for variability in sample preparation and matrix effects. This document outlines validated sample preparation methodologies to ensure reliable and reproducible results.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact analytical performance. The following table summarizes typical quantitative data for the methods described below.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery 85-95%>90%92.26%[1]
Internal Standard Recovery 85-95%>90%89.58%[1]
Lower Limit of Quantification (LLOQ) 1.11 ng/mL[2]5 ng/mL[3]0.2 ng/mL[1]
Linearity Range 1.11 - 534.0 ng/mL[2]5 - 300 ng/mL[3]0.2 - 160 ng/mL[1]
Matrix Effect Generally higher, may require further cleanupModerateMinimal[1]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard (IS) working solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution.

  • Add 1.0 mL of acetonitrile to the plasma sample.[4]

  • Vortex the tube for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge the sample at 20,000 rcf for a minimum of 5 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protein_Precipitation_Workflow plasma 200 µL Plasma add_is Add 50 µL This compound IS plasma->add_is add_acn Add 1.0 mL Acetonitrile add_is->add_acn vortex Vortex 30 sec add_acn->vortex centrifuge Centrifuge 20,000 rcf, 5 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis Liquid_Liquid_Extraction_Workflow plasma 100 µL Plasma add_is Add this compound IS plasma->add_is add_solvent Add 1 mL Ethyl Acetate add_is->add_solvent vortex Vortex 5 min add_solvent->vortex centrifuge Centrifuge 4000 rpm, 5 min vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid_Phase_Extraction_Workflow pretreatment Plasma + This compound IS conditioning Condition SPE Cartridge (Methanol, Water) loading Load Sample conditioning->loading washing Wash Cartridge loading->washing elution Elute with Methanol:SLS washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols for Vildagliptin-d7 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Vildagliptin-d7 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) assays. This document outlines detailed protocols for the quantitative analysis of vildagliptin in biological matrices, summarizes key validation parameters, and illustrates relevant biological pathways and experimental workflows.

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances pancreatic islet function by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Understanding its pharmacokinetic and metabolic profile is crucial for drug development and clinical application. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability in sample preparation and instrument response.[2]

Physicochemical Properties

PropertyValue
Chemical FormulaC₁₇H₁₈D₇N₃O₂
Molecular Weight310.45 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol and acetonitrile

Application in DMPK Assays

This compound is primarily used as an internal standard (IS) in bioanalytical methods to quantify vildagliptin in various biological matrices, such as plasma and serum.[2] Its use helps to ensure the accuracy, precision, and robustness of the analytical method by compensating for potential variations during sample processing and analysis.

Key Advantages of this compound as an Internal Standard:
  • Co-elution with Analyte: Due to its structural similarity to vildagliptin, this compound exhibits nearly identical chromatographic behavior, ensuring co-elution and minimizing matrix effects.

  • Similar Ionization Efficiency: It displays comparable ionization efficiency to the analyte in the mass spectrometer source, leading to a stable analyte-to-IS peak area ratio.

  • Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for specific and selective detection by the mass spectrometer without cross-talk.[2]

Vildagliptin Pharmacokinetics and Metabolism

Vildagliptin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[3] It is extensively metabolized, primarily through hydrolysis, to inactive metabolites.[3] The cytochrome P450 (CYP) enzyme system is minimally involved in its metabolism, suggesting a low potential for drug-drug interactions.[4]

Signaling Pathway of Vildagliptin

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By preventing their breakdown, vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][5]

G Vildagliptin Signaling Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic Islets (β-cells and α-cells) Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose ↓ Hepatic Glucose Production

Caption: Vildagliptin's mechanism of action.

Experimental Protocols

Protocol 1: Quantification of Vildagliptin in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the determination of vildagliptin in rat plasma using this compound as an internal standard.[2]

1. Materials and Reagents:

  • Vildagliptin reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Rat plasma (with anticoagulant)

2. Stock and Working Solutions Preparation:

  • Prepare stock solutions of vildagliptin and this compound in methanol at a concentration of 1 mg/mL.[2]

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in acetonitrile-water (20:80, v/v).[2]

  • Prepare the internal standard working solution by diluting the this compound stock solution to a final concentration of approximately 250.00 ng/mL.[2]

3. Sample Preparation (Protein Precipitation):

  • Pipette 20 µL of plasma sample into a clean polypropylene tube.[2]

  • Add 50 µL of the this compound internal standard working solution (except for double blank samples, where dilution solution is added).[2]

  • Add 1.0 mL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the samples to ensure complete mixing.[2]

  • Centrifuge the samples at 20,000 rcf for a minimum of 5 minutes.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Applied Biosystems LC-MS/MS system or equivalent[2]

  • Column: ACE 3 C18 PFP[2]

  • Mobile Phase: Ammonium acetate buffer: Acetonitrile (20:80, v/v) in isocratic mode[2]

  • Flow Rate: 0.7 mL/min[2]

  • Column Temperature: 40°C[2]

  • Autosampler Temperature: 10°C[2]

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

Mass Spectrometric Transitions:

CompoundParent Ion (m/z)Product Ion (m/z)
Vildagliptin304.4154.1[2]
This compound (IS) 311.1 161.1 [2]

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of vildagliptin to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (1/x²) to fit the calibration curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described LC-MS/MS method.[2]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range7.06 ng/mL to 3023.81 ng/mL[2]
Correlation Coefficient (R²)>0.99[2]

Table 2: Precision and Accuracy

QC LevelWithin-batch Precision (%CV)Between-batch Precision (%CV)Accuracy (%)
LLOQ< 9%< 9%± 15% of nominal[2]
Low QC< 9%< 9%± 15% of nominal[2]
Mid QC< 9%< 9%± 15% of nominal[2]
High QC< 9%< 9%± 15% of nominal[2]

Experimental Workflow

The following diagram illustrates the typical workflow for a DMPK study involving the quantification of vildagliptin in plasma samples.

G DMPK Experimental Workflow for Vildagliptin Quantification cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration and Area Ratio Calculation H->I J Calibration Curve Generation I->J K Concentration Determination J->K L Pharmacokinetic Analysis K->L

Caption: A typical DMPK experimental workflow.

Stability Considerations

Vildagliptin may be prone to degradation in plasma at room temperature.[6] Therefore, it is recommended to keep plasma samples on ice during processing and store them at -70°C or lower for long-term stability. Stability studies should be conducted to assess the analyte's stability under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Conclusion

This compound serves as an ideal internal standard for the accurate and reliable quantification of vildagliptin in DMPK assays. The provided protocols and data offer a robust framework for researchers and scientists in the field of drug development to implement this methodology in their laboratories. Adherence to these guidelines will ensure high-quality data for pharmacokinetic and metabolic evaluations of vildagliptin.

References

Quantitative Determination of Vildagliptin in Human Urine using a Validated LC-MS/MS Method with Vildagliptin-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Vildagliptin is primarily eliminated through metabolism, with a significant portion of the administered dose excreted in the urine as both the unchanged parent drug and its metabolites.[3][4][5] Approximately 85% of an oral dose is recovered in the urine, with about 23% as unchanged vildagliptin.[4][6] This makes urine a critical matrix for pharmacokinetic and metabolic studies.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vildagliptin in human urine. The method utilizes a stable isotope-labeled internal standard, Vildagliptin-d7, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of vildagliptin.

Materials and Methods

Chemicals and Reagents
  • Vildagliptin reference standard (≥98% purity)

  • This compound internal standard (≥99% deuterated forms)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (≥99% purity)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human urine (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of vildagliptin and this compound in 10 mL of methanol, respectively, to obtain primary stock solutions of 1 mg/mL.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions of vildagliptin by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution.

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure high throughput.[8]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, mix 50 µL of the supernatant urine with 50 µL of the 100 ng/mL this compound working IS solution and 900 µL of the mobile phase.

  • Vortex the mixture for 30 seconds.

  • Transfer the final mixture to an HPLC vial for analysis.

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_preparation Final Preparation cluster_analysis Analysis UrineSample Urine Sample Collection Thaw Thaw Sample UrineSample->Thaw Vortex1 Vortex Thaw->Vortex1 Centrifuge Centrifuge at 4000 rpm Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix Supernatant, IS, and Mobile Phase Supernatant->Mix Vortex2 Vortex Mix->Vortex2 Transfer Transfer to HPLC Vial Vortex2->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramTime (min)
0.0
2.0
2.5
2.6
4.0

Table 2: Mass Spectrometry Parameters

ParameterVildagliptinThis compound
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)304.2 > 154.1311.2 > 161.1
Declustering Potential (DP)80 V80 V
Entrance Potential (EP)10 V10 V
Collision Energy (CE)25 eV25 eV
Collision Cell Exit Potential (CXP)10 V10 V
Ion Source Gas 1 (GS1)50 psi50 psi
Ion Source Gas 2 (GS2)50 psi50 psi
Curtain Gas (CUR)30 psi30 psi
Temperature (TEM)500°C500°C
IonSpray Voltage (IS)5500 V5500 V

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[9][10][11][12]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of vildagliptin to this compound against the nominal concentration of vildagliptin. The curve was linear over the concentration range of 10 to 2000 ng/mL.

Table 3: Calibration Curve Parameters

ParameterValue
Concentration Range10 - 2000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Low, Medium 1, Medium 2, and High).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 15.095.0 - 105.0≤ 15.095.0 - 105.0
Low QC30≤ 10.092.0 - 108.0≤ 10.093.0 - 107.0
Med QC 1200≤ 8.097.0 - 103.0≤ 8.096.0 - 104.0
Med QC 2800≤ 7.098.0 - 102.0≤ 7.097.5 - 102.5
High QC1600≤ 6.099.0 - 101.0≤ 6.098.5 - 101.5
Recovery and Matrix Effect

The extraction recovery of vildagliptin and the matrix effect were assessed at three QC levels.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3098.597.2
Med QC800101.299.1
High QC160099.8100.5

Data Analysis

Data acquisition and processing were performed using the instrument's proprietary software. The concentration of vildagliptin in the urine samples was determined from the calibration curve using the peak area ratio of the analyte to the internal standard.

G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_quantification Quantification RawData LC-MS/MS Raw Data PeakIntegration Peak Integration RawData->PeakIntegration AreaRatio Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->AreaRatio CalibrationCurve Generate Calibration Curve AreaRatio->CalibrationCurve Concentration Determine Vildagliptin Concentration CalibrationCurve->Concentration

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of vildagliptin in human urine using this compound as an internal standard. The method is simple, rapid, sensitive, and reliable, making it suitable for high-throughput analysis in clinical and research settings. The described protocol and validation data demonstrate the method's robustness and adherence to regulatory guidelines.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Detection of Vildagliptin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes.[1][2][3] For robust bioanalytical assays, a stable isotope-labeled internal standard, such as Vildagliptin-d7, is crucial for accurate quantification. High-resolution mass spectrometry (HRMS), including technologies like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, offers superior selectivity and specificity for quantitative and qualitative analyses of pharmaceuticals in complex biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-HRMS.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Vildagliptin using mass spectrometry. While some data is from tandem MS/MS methods, it provides a strong indication of the performance achievable with HRMS.

Table 1: Vildagliptin and this compound Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Vildagliptin304.4154.1Positive ESI
This compound311.1161.1Positive ESI

Source: Data compiled from multiple bioanalytical methods.[4][5]

Table 2: Typical LC-MS/MS Method Performance for Vildagliptin Quantification

ParameterValueMatrixReference
Linearity Range7.06 - 3023.81 ng/mLRat Plasma[5]
1.11 - 534.0 ng/mLHuman Plasma[4]
10 - 1875 ng/mLAqueous Matrix[6]
Lower Limit of Quantification (LLOQ)7.06 ng/mLRat Plasma[5]
1.11 ng/mLHuman Plasma[4]
10 ng/mLAqueous Matrix[6]
Intra-day Precision (%CV)< 9%Rat Plasma[5]
0.9% - 8.5%Human Plasma[4]
Inter-day Precision (%CV)< 9%Rat Plasma[5]
0.9% - 8.5%Human Plasma[4]
Accuracy± 15% of nominalRat Plasma[5]
99.8% - 109.3%Human Plasma[4]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

This protocol describes a common method for extracting Vildagliptin and this compound from plasma samples.

Materials:

  • Plasma samples (e.g., human, rat)

  • This compound internal standard (ISTD) working solution (e.g., 250 ng/mL in methanol)

  • Acetonitrile (LC-MS grade), chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the this compound ISTD working solution to each plasma sample (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Protocol 2: LC-HRMS Method for Vildagliptin and this compound Analysis

This protocol provides a general starting point for developing an LC-HRMS method. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography (LC) Parameters:

  • Column: ACE 3 C18 PFP (or equivalent C18 column), 50 x 2.1 mm, 3 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry (HRMS) Parameters (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen):

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Full Scan with data-dependent MS/MS (ddMS2) or Targeted MS/MS

  • Full Scan Range: m/z 100-500

  • Targeted Ions:

    • Vildagliptin: m/z 304.2087

    • This compound: m/z 311.2515

  • Resolution: > 20,000 FWHM

  • Collision Energy (for MS/MS): 10-40 eV (optimized for characteristic fragments)

Visualizations

Vildagliptin Mechanism of Action

Vildagliptin_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive Metabolites DPP4->GLP1_GIP_inactive Degradation GLP1_GIP_active Active GLP-1 & GIP (Incretin Hormones) GLP1_GIP_active->DPP4 Pancreas Pancreatic Islets GLP1_GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Experimental Workflow for this compound Analysis

Experimental_Workflow Start Start: Plasma Sample Spike Spike with This compound (ISTD) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-HRMS Analysis (Q-TOF or Orbitrap) Supernatant->Analysis Data Data Acquisition & Processing (Quantification) Analysis->Data End End: Concentration Results Data->End

References

Application Note: High-Throughput Analysis of Vildagliptin and Vildagliptin-d7 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chromatographic separation and quantification of Vildagliptin and its deuterated internal standard, Vildagliptin-d7, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a sensitive and selective LC-MS/MS method for the determination of Vildagliptin in plasma, employing this compound as the internal standard to ensure high accuracy and precision. The methodology involves a straightforward protein precipitation for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental

Materials and Reagents
  • Vildagliptin reference standard

  • This compound (internal standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (AR grade)

  • Ultrapure water

  • Control plasma (Rat or Human)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The system should be equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent

  • Autosampler: SIL-20AC or equivalent, maintained at 10°C

  • Column Oven: CTO-20AC or equivalent, maintained at 40°C

  • Mass Spectrometer: API 4000 (MDS-Sciex) or equivalent

Chromatographic Conditions

The separation of Vildagliptin and this compound is achieved using a reversed-phase C18 column under isocratic conditions.

ParameterCondition
Column ACE 3 C18 PFP, 150 mm x 4.6 mm, 3 µm
Mobile Phase 20 mM Ammonium Acetate Buffer : Acetonitrile (20:80, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 5 minutes
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive ion electrospray ionization mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas Nitrogen
Collision Gas Nitrogen
Nebulizer Gas Nitrogen
Auxiliary Gas Nitrogen
MRM Transitions See Table 1
Dwell Time 400 ms per transition

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vildagliptin304.4154.1
This compound311.1161.1

Protocols

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vildagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare working standard solutions of Vildagliptin by serial dilution of the stock solution with a mixture of acetonitrile and water (20:80, v/v) to create calibration standards.

  • Internal Standard Working Solution (250 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of approximately 250 ng/mL.

  • Sample Preparation (Protein Precipitation): a. Pipette 20 µL of plasma sample (blank, standard, or unknown) into a clean polypropylene tube. b. Add 50 µL of the internal standard working solution (except for the double blank, to which 50 µL of diluent is added). c. Add 1.0 mL of acetonitrile to precipitate the plasma proteins. d. Vortex the tubes for at least 1 minute to ensure thorough mixing. e. Centrifuge the samples at a high speed (e.g., 20,000 rcf) for a minimum of 5 minutes. f. Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Data Analysis

The quantification of Vildagliptin is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Vildagliptin in the unknown samples is then determined from this calibration curve.

Results and Performance Characteristics

The described method is highly selective and sensitive for the quantification of Vildagliptin in plasma.

Table 2: Method Performance Characteristics

ParameterResult
Retention Time 3.00 - 3.20 minutes
Linearity Range 7.06 ng/mL to 3023.81 ng/mL
Correlation Coefficient (R²) > 0.99
Precision (Within- and Between-Batch) < 9%
Accuracy Within ± 15% of the nominal value

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the determination of Vildagliptin in plasma.

Vildagliptin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (20 µL) ISTD Add ISTD (this compound) Plasma->ISTD Precipitate Protein Precipitation (Acetonitrile) ISTD->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Vildagliptin analysis in plasma.

Conclusion

The LC-MS/MS method described in this application note is simple, rapid, and reliable for the quantitative determination of Vildagliptin in plasma samples.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and compensates for matrix effects and variations in instrument response.[1] The short run time and straightforward sample preparation procedure make this method suitable for high-throughput analysis in a drug development or clinical research setting.[1]

References

Application Note: Bioanalytical Method Validation for Vildagliptin in Human Plasma Using Vildagliptin-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances pancreatic islet cell responsiveness to glucose by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Accurate and reliable quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive bioanalytical method for the determination of Vildagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Vildagliptin-d7, to ensure high accuracy and precision.

The method presented herein is validated according to the USFDA guidelines for bioanalytical method validation and is suitable for routine analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents
  • Analytes: Vildagliptin working standard, this compound (Internal Standard - ISTD)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium acetate (LC-MS grade), Formic acid (AR grade), Milli-Q or equivalent purified water.

  • Biological Matrix: K3EDTA human plasma.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is recommended.

  • Chromatographic Column: A reverse-phase C18 column, such as the ACE 3 C18 PFP (dimensions and particle size may vary, e.g., 50 mm x 4.6 mm, 5 µm), is suitable for separation.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vildagliptin and this compound by dissolving accurately weighed amounts of the standards in methanol. Store at 2-8°C.[4]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 20:80, v/v).[4]

  • Internal Standard Working Solution (250 ng/mL): Prepare a working solution of this compound at a concentration of approximately 250 ng/mL in a suitable diluent.[4]

Sample Preparation: Protein Precipitation

This protocol outlines a common protein precipitation method for sample clean-up.

  • Pipette 20 µL of plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.[4]

  • Add 50 µL of the this compound internal standard working solution (except for the double blank, where a dilution solution is added).[4]

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the samples to ensure thorough mixing.[4]

  • Centrifuge the samples at a high speed (e.g., 20,000 rcf) for at least 5 minutes.[4]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up, which may result in purer extracts and good recovery rates.[5][6][7]

LC-MS/MS Method Parameters

The following are representative parameters and may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
Column ACE 3 C18 PFP or equivalent
Mobile Phase Ammonium acetate buffer : Acetonitrile (20:80, v/v)
Flow Rate 0.7 mL/min
Injection Volume 2-10 µL
Column Temperature 40°C
Run Time < 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterVildagliptinThis compound
Ionization Mode ESI PositiveESI Positive
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 304.4311.1
Product Ion (m/z) 154.1161.1
Dwell Time Optimized for peak shapeOptimized for peak shape

Bioanalytical Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability as per regulatory guidelines.

Table 3: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 7.06 ng/mL to 3023.81 ng/mL[4]
Correlation Coefficient (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 7.06 ng/mL[4]

Table 4: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC < 15%< 15%85-115%
MQC < 15%< 15%85-115%
HQC < 15%< 15%85-115%
Note: Representative acceptable criteria are shown. Actual results may vary but should be within established regulatory limits.

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Vildagliptin > 85%Within acceptable limits
This compound > 85%Within acceptable limits
Note: High recovery and minimal matrix effect are desirable for a robust method.

Table 6: Stability Studies

Stability ConditionDurationResult
Short-term (Room Temperature) Up to 2 hoursStable
Freeze-Thaw 3 cyclesStable
Long-term (-20°C or -80°C) At least 30 daysStable
Post-preparative (Autosampler) Up to 24 hoursStable
Note: Stability should be assessed at low and high QC concentrations.

Visualizations

Vildagliptin_Mechanism cluster_0 Physiological Response cluster_1 Vildagliptin Action GLP1 Active GLP-1 Insulin Insulin Secretion GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits Inactive_Incretins Inactive Incretins GIP Active GIP GIP->Insulin stimulates Glucose Blood Glucose Insulin->Glucose lowers Glucagon->Glucose raises Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 inhibits DPP4->GLP1 inactivates DPP4->GIP inactivates Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (20 µL) Add_ISTD Add this compound (50 µL) Plasma_Sample->Add_ISTD Protein_Precipitation Add Acetonitrile (1.0 mL) Add_ISTD->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge (20,000 rcf, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Detection Tandem Mass Spectrometry (MRM) Ionization->Mass_Detection Integration Peak Integration Mass_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Vildagliptin Calibration->Quantification Report Generate Report Quantification->Report

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Vildagliptin-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Vildagliptin-d7 in their analytical experiments.

Troubleshooting Poor this compound Signal Intensity

Low signal intensity of the internal standard, this compound, can compromise the accuracy and reliability of quantitative bioanalytical assays. The following guide provides a systematic approach to identifying and resolving common issues.

Step 1: Initial Assessment & Data Verification

Before making any changes to your experimental setup, it's crucial to verify your data and instrument parameters.

1.1. Review Mass Spectrometry Data:

  • Confirm m/z Transitions: Ensure you are monitoring the correct precursor and product ions for this compound.

  • Check for Adducts: Look for the presence of adducts (e.g., sodium, potassium) that can distribute the ion signal.

  • Signal-to-Noise Ratio (S/N): Evaluate the S/N of your this compound peak. A low S/N is a clear indicator of poor signal intensity.

1.2. Liquid Chromatography Data Review:

  • Peak Shape: Poor peak shape (e.g., tailing, fronting, splitting) can lead to a lower apparent signal intensity.

  • Retention Time (RT) Stability: Inconsistent retention times can indicate issues with the LC system or column.

  • Co-elution: Check for co-eluting peaks from the matrix that could be causing ion suppression.

Quantitative Data for this compound Analysis

The following table summarizes key quantitative parameters for the analysis of Vildagliptin and its deuterated internal standard, this compound.

ParameterVildagliptinThis compound
Molecular Formula C₁₇H₂₅N₃O₂C₁₇H₁₈D₇N₃O₂
Monoisotopic Mass 303.1947 g/mol 310.2372 g/mol
Precursor Ion ([M+H]⁺) m/z 304.2m/z 311.1
Product Ion m/z 154.2m/z 161.2
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor this compound signal intensity.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_2 Resolution Start Poor this compound Signal Check_MS Verify MS Parameters (m/z, Adducts, S/N) Start->Check_MS Check_LC Review LC Data (Peak Shape, RT, Co-elution) Start->Check_LC Sample_Integrity Assess Sample Integrity (Preparation, Stability, Storage) Check_MS->Sample_Integrity LC_System Evaluate LC System (Mobile Phase, Column, Leaks) Check_LC->LC_System Data Suggests LC Issue? Sample_Integrity->LC_System Sample OK? MS_Source Optimize MS Source (ESI Parameters, Cleaning) LC_System->MS_Source LC System OK? Resolved Signal Intensity Restored MS_Source->Resolved Optimization Successful?

Caption: A step-by-step workflow for diagnosing and resolving poor this compound signal intensity.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is suddenly very low or absent. What should I check first?

A1: Start with the most straightforward potential issues:

  • Sample Preparation: Double-check your sample preparation procedure. Ensure that the this compound internal standard was added at the correct concentration.

  • LC-MS Connection: Verify that the LC is properly connected to the mass spectrometer and that there are no leaks.

  • Mobile Phase: Ensure your mobile phases are correctly prepared, have not expired, and are being delivered to the system.

  • Instrument Method: Confirm that the correct LC-MS method was loaded for the run.

Q2: I'm observing significant ion suppression for my this compound peak. How can I mitigate this?

A2: Ion suppression is a common cause of poor signal intensity, especially in complex matrices like plasma.[1][2] Here are some strategies to address it:

  • Improve Sample Cleanup: Enhance your sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[2]

  • Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components that are causing the suppression. This can be achieved by changing the gradient, mobile phase composition, or using a different column.

  • Dilution: If the concentration of the suppressing matrix components is high, diluting your sample can sometimes reduce the ion suppression effect.

Q3: Can the deuterated internal standard itself be the cause of signal problems?

A3: Yes, while stable isotope-labeled internal standards are generally reliable, they can sometimes present challenges:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[3][4] If this shift is significant, the analyte and internal standard may experience different degrees of ion suppression, leading to inaccurate quantification.[3][4]

  • Analyte-Internal Standard Interaction: At high analyte concentrations, the analyte can sometimes suppress the ionization of the internal standard.[5]

Q4: What are the optimal ESI source parameters for this compound?

A4: The optimal ESI source parameters can vary between instruments. However, here are some general guidelines for optimizing the signal:

  • Ionization Mode: Vildagliptin and this compound are basic compounds and ionize well in positive electrospray ionization (ESI+) mode.

  • Key Parameters to Optimize:

    • Capillary Voltage: Typically in the range of 3-5 kV.

    • Source Temperature: Generally between 100-150 °C.

    • Desolvation Gas Temperature and Flow: These parameters are crucial for efficient solvent evaporation and ion desolvation. Higher flow rates and temperatures are often required for higher LC flow rates.

  • Systematic Optimization: It is recommended to perform a systematic optimization of the ESI source parameters by infusing a solution of this compound and monitoring the signal intensity while varying one parameter at a time.

Q5: How can I ensure the stability of this compound in my samples?

A5: Vildagliptin can be susceptible to degradation under certain conditions.[6][7][8] To ensure the stability of this compound:

  • Storage: Store stock solutions and samples at appropriate low temperatures (e.g., -20°C or -80°C) to minimize degradation.[9]

  • pH: Be mindful of the pH of your sample and mobile phase. Vildagliptin has been shown to degrade in strongly acidic or basic conditions.[6][7][8]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your samples, as this can lead to degradation.

  • Excipients: If working with formulated products, be aware that certain excipients can impact the stability of Vildagliptin.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline and may need to be optimized for your specific application.

  • Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound working solution to achieve the desired final concentration.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Protocol 2: Generic LC-MS/MS Method for this compound Analysis

This is a starting point for method development and will likely require optimization.

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ion Source: ESI in positive mode.

  • MRM Transitions:

    • Vildagliptin: 304.2 -> 154.2

    • This compound: 311.1 -> 161.2[10]

Signaling Pathway Analogy for Ion Suppression

This diagram provides a conceptual analogy for understanding ion suppression, where the "signal" (this compound ions) is competing with "interference" (matrix components) for access to the "detector" (mass spectrometer).

Ion_Suppression_Analogy Conceptual Analogy of Ion Suppression cluster_0 Ion Source Vildagliptin This compound Ions Detector Mass Spectrometer (Detector) Vildagliptin->Detector Desired Signal Path Matrix Matrix Components Matrix->Detector Interference Path

Caption: An illustrative diagram likening ion suppression to signal interference.

References

Technical Support Center: Vildagliptin-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vildagliptin-d7 analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ion transitions for this compound in multiple reaction monitoring (MRM) mode?

A1: The most commonly reported MRM transition for this compound is m/z 311.1 → 161.1.[1] For Vildagliptin, the corresponding transition is m/z 304.2 → 154.2.[2][3][4] It is crucial to optimize these transitions on your specific instrument.

Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A2: Several factors can contribute to a weak or absent signal for this compound. Consider the following troubleshooting steps:

  • Incorrect Mass Spectrometer Parameters: Verify that the precursor and product ion masses are correctly entered. Optimize the collision energy and fragmentor voltage for the specific transition.

  • Sample Degradation: Vildagliptin has been shown to degrade in plasma.[5] It is advisable to process and analyze samples as quickly as possible and to keep them on ice.[5] The stability of Vildagliptin can be affected by pH and temperature.[2][6][7]

  • Suboptimal Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Vildagliptin analysis.[1][2] Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your instrument and mobile phase.

  • Chromatographic Issues: Poor chromatographic peak shape or retention can lead to a reduced signal. Ensure your LC method is robust and that this compound is eluting properly.

  • Sample Preparation: Inefficient extraction from the matrix (e.g., plasma, serum) can result in low recovery and a weak signal. Protein precipitation is a common and effective sample clean-up method.[1][5]

Q3: My this compound internal standard response is inconsistent across my sample batch. What could be the reason?

A3: Inconsistent internal standard response can be due to:

  • Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement. To mitigate this, ensure consistent and efficient sample cleanup.

  • Inaccurate Pipetting: Verify the accuracy and precision of the pipettes used for adding the internal standard.

  • Degradation: As mentioned, Vildagliptin and its deuterated analog can be unstable. Inconsistent handling and storage of samples can lead to variable degradation.

  • Injector Issues: A partially clogged injector or sample loop can lead to inconsistent injection volumes.

Q4: I am observing unexpected peaks or adducts in my mass spectrum. What are these and how can I minimize them?

A4: Unexpected peaks could be due to impurities, degradation products, or adduct formation.

  • Degradation Products: Vildagliptin can degrade under acidic, basic, and oxidative conditions.[2][6][7]

  • Adduct Formation: It is common to observe adducts with sodium ([M+Na]+) or other ions from the mobile phase or sample matrix. Using a lower concentration of salts in the mobile phase can help reduce adduct formation. Ammonium formate is often used as a mobile phase additive.[2][5]

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative parameters for Vildagliptin and this compound analysis from various sources.

Table 1: Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Vildagliptin304.4154.1[1]
This compound311.1161.1[1]
Vildagliptin304.2154.2[2][3][4]
This compound311.1161.2[2][3]
Vildagliptin304.3154.2[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a method for the quantitation of Vildagliptin in rat plasma.[1]

  • Spike Internal Standard: To a 100 µL aliquot of plasma sample, add the internal standard, this compound, to achieve the desired concentration.

  • Precipitate Proteins: Add 400 µL of acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Method

This protocol provides a starting point for the chromatographic separation of Vildagliptin.

  • Column: ACE 3 C18 PFP[1]

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (20:80, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Mode: Isocratic.[1]

  • Injection Volume: 2 µL.[5]

  • Column Temperature: 40°C.[5]

Visualizations

Diagram 1: this compound LC-MS/MS Workflow

Vildagliptin_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is 1. precipitate Protein Precipitation (Acetonitrile) add_is->precipitate 2. centrifuge Centrifugation precipitate->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. evaporate Evaporation supernatant->evaporate 5. reconstitute Reconstitution evaporate->reconstitute 6. inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc 7. ms Mass Spectrometry (ESI+, MRM) lc->ms 8. data Data Acquisition & Processing ms->data 9.

Caption: A typical workflow for the analysis of this compound in plasma samples.

Diagram 2: Troubleshooting Logic for Weak Signal

Troubleshooting_Weak_Signal cluster_ms_params Mass Spectrometer cluster_sample Sample Integrity cluster_lc Liquid Chromatography start Weak or No Signal for This compound check_mrm Verify MRM Transitions (m/z 311.1 → 161.1) start->check_mrm Start Here check_degradation Assess for Degradation (Process on ice) start->check_degradation check_peak Examine Peak Shape & Retention Time start->check_peak optimize_ce Optimize Collision Energy & Fragmentor Voltage check_mrm->optimize_ce check_esi Check ESI Source Parameters optimize_ce->check_esi solution Signal Improved check_esi->solution check_extraction Evaluate Extraction Efficiency check_degradation->check_extraction check_extraction->solution check_mobile_phase Verify Mobile Phase Composition check_peak->check_mobile_phase check_mobile_phase->solution

Caption: A logical flow for troubleshooting a weak or absent this compound signal.

References

Technical Support Center: Analysis of Vildagliptin with Vildagliptin-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Vildagliptin using its deuterated internal standard, Vildagliptin-d7, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Vildagliptin analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] In the analysis of Vildagliptin, endogenous components of biological samples like phospholipids, proteins, and salts can suppress or enhance the ionization of Vildagliptin and its internal standard, this compound, in the mass spectrometer's ion source.[1] This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies. A stable, co-eluting internal standard like this compound is used to compensate for these effects, as it is expected to be impacted similarly to the analyte.

Q2: How is this compound expected to compensate for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Vildagliptin. It is structurally identical to Vildagliptin, with the only difference being the replacement of seven hydrogen atoms with deuterium. This minimal structural change ensures that this compound has nearly identical physicochemical properties to Vildagliptin. Consequently, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.

Q3: What are the typical mass transitions (MRM) for Vildagliptin and this compound?

A3: In positive electrospray ionization (ESI+) mode, the commonly monitored multiple reaction monitoring (MRM) transitions are:

  • Vildagliptin: Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 154.0.[3]

  • This compound: Precursor ion (Q1) m/z 311.1 → Product ion (Q3) m/z 161.1.[4][5]

These transitions may vary slightly depending on the instrument and tuning parameters.

Troubleshooting Guide

Issue 1: High variability in analyte response or poor precision.

This issue often points to inconsistent matrix effects that are not being adequately compensated for by the internal standard.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Sample Cleanup Endogenous materials like phospholipids are a common source of ion suppression.[1]Improve sample preparation. If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve cleaner extracts.[6][7][8]
Chromatographic Co-elution Vildagliptin may be co-eluting with a region of significant ion suppression.Modify the chromatographic method. Adjust the mobile phase gradient to better separate Vildagliptin from the matrix interferences.[2] Consider a different stationary phase if necessary.
Inconsistent Sample Collection/Handling Differences in sample collection tubes (e.g., anticoagulant used) or freeze-thaw cycles can alter the sample matrix.Standardize all sample handling procedures. Ensure all samples, standards, and quality controls are treated identically.

Issue 2: Low analyte recovery.

Low recovery indicates that a significant amount of Vildagliptin is being lost during the sample preparation process.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction pH The extraction efficiency of Vildagliptin is pH-dependent.Optimize the pH of the sample and extraction solvent. For LLE with ethyl acetate, adding a small amount of a weak base like 0.1N NaOH to the plasma sample before extraction can improve recovery.[9]
Inefficient Protein Precipitation The choice and volume of the precipitating solvent can impact how effectively the analyte is released from plasma proteins.Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume. A common ratio is 3:1 (solvent:plasma).
Poor SPE Cartridge Elution The elution solvent may not be strong enough to desorb Vildagliptin from the SPE sorbent.Test different elution solvents and volumes. For mixed-mode or polymer-based SPE cartridges, a combination of organic solvent and a pH modifier might be necessary.[6][7][8]

Quantitative Data Summary

The following tables summarize typical performance metrics from validated bioanalytical methods for Vildagliptin.

Table 1: Sample Preparation Method Performance

Extraction Method Analyte Mean Recovery (%) Internal Standard Mean Recovery (%) Reference
Solid-Phase Extraction (SPE)Vildagliptin92.26This compound89.58[6][7][8]
Liquid-Liquid Extraction (LLE)Vildagliptin104 - 105Repaglinide*N/A[9]
Protein PrecipitationVildagliptin>85 (Typical)This compound>85 (Typical)[5][10]

Note: This study used Repaglinide as the internal standard.

Table 2: Matrix Effect and Method Precision

Parameter Value Concentration Level Reference
Matrix Effect 104 ± 2.71%4.87 ng/mL[9]
Matrix Effect 105 ± 0.84%337.35 ng/mL[9]
Intra-day Precision (%CV) 0.9% - 8.5%LQC, MQC, HQC[10]
Inter-day Precision (%CV) 0.9% - 8.5%LQC, MQC, HQC[10]
Intra-run Precision (%CV) ≤ 9.62%LLOQ[9]
Inter-run Precision (%CV) ≤ 11.70%LLOQ[9]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.[10]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma sample into a polypropylene tube.

  • Add 25 µL of this compound working solution (internal standard).

  • Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[9]

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[9]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer (approximately 1.3 mL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of mobile phase.

  • Inject an aliquot of the reconstituted solution into the LC-MS/MS system.[9]

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Problem Potential Problem Point Plasma Plasma Sample (Vildagliptin + Matrix) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Clean_Extract Clean Extract (Analyte + IS + Residual Matrix) Extraction->Clean_Extract LC_Separation LC Separation Clean_Extract->LC_Separation Inject Ion_Source ESI Ion Source (Ionization) LC_Separation->Ion_Source Matrix_Interference Matrix Interference (Co-eluting Components) Mass_Analyzer Mass Analyzer (MRM Detection) Ion_Source->Mass_Analyzer Data Peak Area Ratio (Analyte / IS) Mass_Analyzer->Data Result Result Data->Result Accurate Quantification Matrix_Interference->Ion_Source Ion Suppression or Enhancement

Caption: Workflow for Vildagliptin analysis showing where matrix effects can interfere.

Troubleshooting_Logic Start Poor Precision or Inaccurate Results Check_Recovery Assess Analyte Recovery Start->Check_Recovery Check_Matrix Evaluate Matrix Factor Check_Recovery->Check_Matrix Acceptable Optimize_Extraction Optimize Extraction (e.g., adjust pH) Check_Recovery->Optimize_Extraction Low Optimize_Cleanup Improve Sample Cleanup (e.g., SPE > PPT) Check_Matrix->Optimize_Cleanup High/Variable Modify_LC Modify Chromatography (e.g., change gradient) Check_Matrix->Modify_LC Acceptable but Co-elution Suspected Validate Re-validate Method Optimize_Cleanup->Validate Optimize_Extraction->Validate Modify_LC->Validate

References

Technical Support Center: Resolving Chromatographic Co-elution of Vildagliptin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of Vildagliptin and its metabolites, particularly the main carboxylic acid metabolite, M20.7 (also known as LAY151).

Troubleshooting Guide

Co-elution of Vildagliptin and its primary metabolite, M20.7, is a common analytical challenge. This guide provides a systematic approach to diagnose and resolve this issue.

Common Symptoms of Co-elution:

  • Broad or asymmetrical peaks.

  • Shoulders on the main analyte peak.

  • Inconsistent peak areas and heights.

  • Inability to accurately quantify both Vildagliptin and its metabolite.

Troubleshooting Flowchart:

start Start: Co-elution of Vildagliptin and M20.7 Suspected check_peak 1. Visually Inspect Chromatogram - Asymmetry? - Shoulders? - Broadening? start->check_peak detector_purity 2. Use Diode Array Detector (DAD) or Mass Spectrometer (MS) for Peak Purity Analysis check_peak->detector_purity confirm_coelution Co-elution Confirmed? detector_purity->confirm_coelution adjust_mobile_phase 3. Modify Mobile Phase - Decrease organic solvent % (weaken mobile phase) - Adjust pH confirm_coelution->adjust_mobile_phase Yes no_coelution No Co-elution Detected. Investigate other issues (e.g., sample prep, instrument). confirm_coelution->no_coelution No change_column 4. Change Stationary Phase - Different column chemistry (e.g., C18 to Phenyl-Hexyl) - Different particle size adjust_mobile_phase->change_column optimize_gradient 5. Optimize Gradient Program - Steeper or shallower gradient - Adjust initial/final conditions change_column->optimize_gradient review_method Review and Re-validate Method optimize_gradient->review_method

Caption: Troubleshooting workflow for Vildagliptin and M20.7 co-elution.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Vildagliptin that leads to co-elution issues?

A1: Vildagliptin is primarily metabolized via hydrolysis of its cyano group to form a pharmacologically inactive carboxylic acid metabolite, known as M20.7 or LAY151. This is the major metabolite and the most likely compound to co-elute with the parent drug during reversed-phase chromatography.

Vildagliptin Vildagliptin (Parent Drug) Hydrolysis Hydrolysis of Cyano Group Vildagliptin->Hydrolysis M20_7 M20.7 (LAY151) (Carboxylic Acid Metabolite) Hydrolysis->M20_7 start Start: Method Development column_selection 1. Column Selection (e.g., C18, C8, Phenyl) start->column_selection mobile_phase_screening 2. Mobile Phase Screening (Acetonitrile vs. Methanol, pH) column_selection->mobile_phase_screening gradient_optimization 3. Gradient Optimization (Slope, Time) mobile_phase_screening->gradient_optimization flow_rate_temp 4. Flow Rate and Temperature Adjustment gradient_optimization->flow_rate_temp validation 5. Method Validation flow_rate_temp->validation

Technical Support Center: Optimizing Vildagliptin-d7 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Vildagliptin-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the recovery of this compound from biological samples?

A1: The primary challenges include the inherent instability of Vildagliptin in certain biological matrices, particularly plasma, where it can degrade at room temperature.[1][2] Additionally, like many polar compounds, achieving high and consistent recovery during extraction from complex matrices such as plasma, serum, or tissue homogenates can be difficult due to matrix effects and potential for incomplete extraction.

Q2: How can I improve the stability of this compound in plasma samples after collection?

A2: To mitigate degradation, it is crucial to handle and process plasma samples promptly and at low temperatures. A recent study has shown that the addition of malic acid to human plasma can effectively stabilize Vildagliptin, preventing its degradation.[3] It is recommended to add a small volume of a concentrated malic acid solution to the plasma immediately after collection to lower the pH and inhibit enzymatic activity. Samples should be stored at -80°C for long-term stability.

Q3: Is this compound expected to behave identically to Vildagliptin during extraction?

A3: While deuterated internal standards like this compound are designed to mimic the behavior of the analyte, minor differences can sometimes be observed. These can include slight shifts in chromatographic retention time and, in rare cases, differential matrix effects, which could potentially affect recovery.[4] However, for the most part, extraction methods developed for Vildagliptin are directly applicable to this compound.

Q4: Which extraction method generally provides the highest recovery for this compound?

A4: The optimal extraction method can depend on the specific matrix and the desired level of sample cleanup. Solid-Phase Extraction (SPE) is often reported to provide high recovery and clean extracts.[5][6] Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also widely used and can yield good recovery rates when properly optimized. The choice of method often involves a trade-off between recovery, cleanliness of the extract, sample throughput, and cost.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: The chosen solvent or sorbent may not be optimal for this compound's polarity.- For LLE: Experiment with different organic solvents or solvent mixtures. Ensure vigorous vortexing to maximize partitioning. - For SPE: Ensure the sorbent chemistry is appropriate (e.g., polymeric reversed-phase for polar compounds). Optimize the wash and elution solvent compositions and volumes. - For PPT: Ensure a sufficient volume of cold precipitant is used (typically 3-4 volumes) and that mixing is thorough.
Analyte Degradation: this compound may have degraded in the matrix prior to or during extraction.- Process samples on ice and minimize time at room temperature. - Consider adding a stabilizing agent like malic acid to plasma samples.[3] - Ensure all solutions are fresh and of high purity.
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.- Employ a more rigorous cleanup method like SPE to remove interfering matrix components. - Optimize chromatographic conditions to separate this compound from the interfering peaks. - Evaluate for differential matrix effects between this compound and the non-labeled analyte.[4]
High Variability in Recovery Inconsistent Sample Handling: Variations in temperature, timing, or technique during sample processing.- Standardize all steps of the extraction protocol, including vortexing times, centrifugation speeds and times, and evaporation conditions. - Use automated liquid handling systems for improved precision if available.
Incomplete Protein Precipitation: Insufficient mixing or an incorrect ratio of precipitant to sample can lead to variable protein removal and inconsistent recovery.- Ensure the precipitant is added quickly and followed by immediate and thorough vortexing. - Optimize the precipitant-to-sample ratio (e.g., 3:1 or 4:1 acetonitrile to plasma).
Peak Tailing or Splitting in Chromatography Poor Sample Cleanup: Residual matrix components can interfere with the chromatography.- Use a more effective sample preparation technique (e.g., switch from PPT to SPE). - Include an additional wash step in the SPE protocol.
Inappropriate Reconstitution Solvent: The solvent used to redissolve the extracted sample may not be compatible with the mobile phase.- Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase.

Quantitative Data Summary

The following table summarizes reported recovery data for Vildagliptin from biological matrices using different extraction techniques. As this compound is the stable isotope-labeled internal standard, its recovery is expected to be very similar to that of Vildagliptin.

Extraction Method Matrix Analyte/Internal Standard Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)Human PlasmaVildagliptin92.26[5]
Vildagliptin ISTD89.58[5]
Liquid-Liquid Extraction (LLE)Human PlasmaVildagliptin97.18 (mean)Not specified
Protein Precipitation (PPT)Rat PlasmaVildagliptin>93 (assay)[7]

Experimental Protocols

Here are detailed methodologies for the three most common extraction techniques for this compound from plasma.

Solid-Phase Extraction (SPE)

This protocol is a general guideline using a polymeric reversed-phase SPE sorbent like Phenomenex Strata-X.

Materials:

  • Phenomenex Strata-X 30 mg/1 mL SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • To 100 µL of plasma sample, add the internal standard (this compound) solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences. Dry the sorbent under full vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 1 mL of a 5% ammonium hydroxide in methanol solution into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE)

This protocol uses ethyl acetate as the extraction solvent.

Materials:

  • Ethyl acetate (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Extraction:

    • Add 600 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protein Precipitation (PPT)

This protocol utilizes acetonitrile for protein removal.

Materials:

  • Acetonitrile (HPLC grade), pre-chilled to -20°C

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) cluster_final_steps Final Steps start Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is spe_condition Condition Cartridge add_is->spe_condition lle_add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->lle_add_solvent ppt_add_solvent Add Precipitant (e.g., Acetonitrile) add_is->ppt_add_solvent spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_collect->dry_down ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_collect Collect Supernatant ppt_centrifuge->ppt_collect ppt_collect->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_low_recovery cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low this compound Recovery Observed check_stability Assess Sample Stability (Degradation?) start->check_stability check_extraction Evaluate Extraction Efficiency (Incomplete Extraction?) start->check_extraction check_matrix Investigate Matrix Effects (Ion Suppression?) start->check_matrix stability_solutions Improve Sample Handling: - Process on ice - Add stabilizer (e.g., malic acid) - Minimize storage time check_stability->stability_solutions extraction_solutions Optimize Extraction Protocol: - Change solvent/sorbent - Adjust pH - Optimize volumes and mixing check_extraction->extraction_solutions matrix_solutions Mitigate Matrix Effects: - Enhance sample cleanup (e.g., SPE) - Modify chromatography - Use matrix-matched calibrants check_matrix->matrix_solutions end Improved Recovery stability_solutions->end extraction_solutions->end matrix_solutions->end

References

Technical Support Center: Vildagliptin-d7 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of Vildagliptin-d7.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for this compound quantification?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and unreliable results.[1][2] Since this compound is used as an internal standard to ensure accuracy, any suppression can compromise the entire bioanalytical method.[1]

Q2: What are the most common sources of ion suppression when analyzing biological samples like plasma?

The primary culprits for ion suppression in biological matrices are phospholipids from cell membranes.[3][4][5] These molecules are often co-extracted with the analytes during sample preparation and can co-elute during chromatographic separation.[3][4] Other sources include salts, proteins, and formulation excipients. These components compete with the analyte for ionization in the electrospray (ESI) source, leading to a suppressed signal.[2][6]

Q3: How can I quickly diagnose if ion suppression is affecting my this compound signal?

A post-column infusion experiment is a standard method to diagnose ion suppression.[7][8] In this technique, a solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS detector. When a blank, extracted matrix sample is then injected, any dip in the constant this compound signal baseline indicates a region of ion suppression caused by eluting matrix components.[8]

Q4: Which sample preparation technique is the most effective for minimizing ion suppression?

The choice of sample preparation is the most critical factor in reducing ion suppression.[9] While simple Protein Precipitation (PPT) is fast, it is often ineffective at removing phospholipids.[5] Liquid-Liquid Extraction (LLE) offers better cleanup. However, Solid-Phase Extraction (SPE) is generally the most effective method as it can be highly selective, providing the cleanest extracts by efficiently removing both proteins and phospholipids.[1][7][9] Specialized phospholipid removal plates and cartridges (e.g., HybridSPE) are also highly effective.[3][10]

Q5: Is using a stable isotope-labeled internal standard like this compound sufficient to compensate for ion suppression?

While a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound is the best way to compensate for matrix effects, it is not a complete solution.[1][9] If ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a point where sensitivity and reproducibility are compromised, potentially falling below the lower limit of quantification (LLOQ).[9] Therefore, the primary goal should always be to minimize the source of the suppression through effective sample preparation and chromatography.[9]

Troubleshooting Guide

Issue 1: Low and Inconsistent Signal Intensity for this compound

  • Primary Suspected Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.[3][4]

  • Troubleshooting Steps:

    • Diagnose the Problem: Perform a post-column infusion experiment (see Protocol 2) to confirm at what retention time the suppression occurs. If it coincides with the retention time of this compound, suppression is the likely cause.

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[9] Switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) can dramatically reduce phospholipid content and improve signal.[7]

    • Optimize Chromatography: Adjust the LC gradient to chromatographically separate this compound from the ion suppression zone. Phospholipids typically elute as broad peaks in reversed-phase chromatography; increasing the organic content of the mobile phase during the gradient can help elute them away from the analyte.[4]

Issue 2: Poor Reproducibility (High %RSD) in Quality Control Samples

  • Primary Suspected Cause: Inconsistent matrix effects due to the erratic elution of phospholipids that have built up on the analytical column.[3] This can also be caused by system contamination.[11]

  • Troubleshooting Steps:

    • Implement Robust Sample Cleanup: Use a sample preparation method specifically designed for phospholipid removal, such as specialized SPE cartridges or plates.[4][10] This prevents the accumulation of these interfering compounds on the column.

    • Incorporate a Column Wash: Add a high-organic wash step (e.g., 95% acetonitrile/methanol) at the end of each chromatographic run to clean the column and prevent the buildup of late-eluting interferences.

    • Check for System Contamination: Ensure the system is clean by flushing with appropriate solvents. Contaminants in the ion source can lead to unstable signals.[11] Regularly scheduled preventative maintenance is crucial.

Data & Parameters

Table 1: Comparison of Sample Preparation Techniques for this compound
TechniqueMatrix Effect (%)*Analyte Recovery (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 40 - 70%> 90%PoorHigh
Liquid-Liquid Extraction (LLE) 15 - 30%75 - 90%ModerateLow-Medium
Solid-Phase Extraction (SPE) < 15%> 85%ExcellentMedium-High

*A matrix effect of 0% indicates no suppression/enhancement. Higher percentages indicate more significant ion suppression. This table summarizes typical performance characteristics based on established principles.[7][9]

Table 2: Recommended Starting LC-MS/MS Parameters for this compound
ParameterRecommended Setting
LC Column C18 or PFP Column (e.g., ACE 3 C18 PFP)[12]
Mobile Phase A 5-10 mM Ammonium Acetate or Formate in Water[12][13]
Mobile Phase B Acetonitrile or Methanol[13][14]
Flow Rate 0.5 - 0.8 mL/min[12][15]
Ionization Mode ESI Positive[12][16]
MS/MS Transition Q1: m/z 311.1 → Q3: m/z 161.1[12][16]
Internal Standard This compound is the stable isotope-labeled IS for Vildagliptin

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for cleaning plasma samples using a mixed-mode SPE cartridge to remove proteins and phospholipids effectively.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.[10]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and polar interferences.

  • Elution: Elute the this compound and analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS injection.

Protocol 2: Post-Column Infusion Experiment

This experiment helps visualize and identify regions of ion suppression in your chromatographic method.

  • Setup: Use a T-junction to connect the LC column outlet to both a syringe pump and the MS inlet.

  • Infusion: Fill a syringe with a 50 ng/mL solution of this compound in mobile phase. Set the syringe pump to infuse this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Stabilize Signal: Start the LC flow with your method's initial conditions and allow the infused this compound signal to stabilize in the mass spectrometer. You should observe a high, flat baseline for the m/z 311.1 → 161.1 transition.

  • Injection: Inject a blank plasma sample that has been processed using your standard sample preparation method (e.g., PPT).

  • Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop or dip in the signal indicates that components from the plasma matrix are eluting from the column and causing ion suppression at that specific retention time.[8]

Visualizations

IonSuppressionTroubleshooting start Problem Identified: Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppressed Is Suppression Observed at Analyte RT? check_suppression->is_suppressed improve_cleanup Improve Sample Cleanup: Switch PPT -> LLE -> SPE is_suppressed->improve_cleanup Yes check_system Investigate Other Issues: System Contamination, Source Settings is_suppressed->check_system No optimize_lc Optimize Chromatography: Change Gradient/Column improve_cleanup->optimize_lc re_evaluate Re-evaluate Performance improve_cleanup->re_evaluate optimize_lc->re_evaluate

Caption: Workflow for troubleshooting ion suppression.

ESIMechanism cluster_source ESI Droplet cluster_legend Legend analyte V-d7 gas_phase Gas-Phase Ions (To MS Analyzer) analyte->gas_phase Desired matrix PL matrix->gas_phase Suppression charge + charge->analyte Ionization charge->matrix Competition key1 V-d7: this compound key2 PL: Phospholipid (Matrix)

Caption: Ion suppression mechanism in an ESI droplet.

SamplePrepComparison ppt Protein Precipitation (PPT) + Fast & Simple - Very Dirty Extract - High Ion Suppression lle Liquid-Liquid Extraction (LLE) + Better Cleanup than PPT - Labor Intensive - Moderate Suppression spe Solid-Phase Extraction (SPE) + Excellent Cleanup + Minimal Suppression - Requires Method Development low Low med Medium high High

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Vildagliptin-d7 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Vildagliptin-d7 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is inconsistent or decreasing over time in processed plasma samples. What could be the cause?

A1: Instability of this compound in processed plasma is a known issue and often mirrors the stability characteristics of the parent compound, Vildagliptin. The primary cause is chemical degradation. Vildagliptin is susceptible to hydrolysis, particularly of its cyano group to form a carboxylic acid metabolite (M20.7), and amide bond hydrolysis.[1][2][3] This degradation can occur under various conditions, including inappropriate pH and temperature.[2][4]

Q2: What are the main degradation pathways for Vildagliptin and, by extension, this compound?

A2: Vildagliptin primarily degrades through two main pathways:

  • Cyano Group Hydrolysis: The nitrile group on the pyrrolidine ring is hydrolyzed to a carboxylic acid, forming the main metabolite M20.7.[1][5] This is a major metabolic pathway in vivo and can also occur in vitro in processed samples.

  • Amide Bond Hydrolysis: The amide linkage can be cleaved, leading to the formation of other degradation products.[1][2]

Forced degradation studies have shown that Vildagliptin is unstable in acidic, basic, and oxidative conditions.[2][4][6] It is reasonable to assume this compound follows similar degradation pathways.

Q3: Are there any recommended methods to improve the stability of this compound in processed samples?

A3: Yes, a key strategy to prevent degradation is the acidification of the biological matrix. Research has demonstrated that the addition of malic acid to human plasma is effective in stabilizing Vildagliptin.[7][8] This approach helps to prevent the degradation of the analyte and the internal standard during sample processing and storage.

Q4: Can the type of anticoagulant used in blood collection affect this compound stability?

A4: While the provided literature does not extensively compare different anticoagulants, K2EDTA is commonly used in studies where Vildagliptin stability was successfully addressed.[7] It is crucial to maintain a consistent anticoagulant across all study samples and to process the blood samples promptly after collection.

Q5: How should I prepare my samples to minimize this compound degradation?

A5: A common and effective method for sample preparation is protein precipitation with acetonitrile.[9] This method is rapid and helps to remove proteins that might contribute to enzymatic degradation. For enhanced stability, it is recommended to add a stabilizing agent like malic acid to the plasma before precipitation.[7][8] Keeping samples on ice during processing can also slow down potential degradation.[9]

Troubleshooting Guide

Issue 1: Decreasing this compound Peak Area in Stored Processed Samples
Potential Cause Troubleshooting Action Expected Outcome
pH-mediated degradation Acidify plasma samples with malic acid immediately after separation.[7][8]Increased stability of this compound, leading to consistent peak areas over time.
Temperature-related degradation Store processed samples at or below -70°C. Minimize freeze-thaw cycles. Keep samples on ice during processing.[9]Reduced rate of chemical degradation, preserving the integrity of the internal standard.
Enzymatic degradation Ensure rapid and efficient protein precipitation (e.g., with acetonitrile).[9]Removal of plasma enzymes that could potentially contribute to the degradation of this compound.
Issue 2: High Variability in this compound Response Between Samples
Potential Cause Troubleshooting Action Expected Outcome
Inconsistent sample handling Standardize the time between sample collection, processing, and freezing. Ensure uniform addition of stabilizing agents to all samples.Improved precision and accuracy of the analytical method.
Matrix effects Evaluate for and mitigate matrix effects by optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or modifying chromatographic conditions.More consistent ionization of this compound in the mass spectrometer, leading to less variability in response.
Interaction with excipients (if analyzing formulations) Be aware that certain excipients like lactose, mannitol, and magnesium stearate can interact with Vildagliptin and may affect its stability.[2][10]A better understanding of potential interferences when transitioning from in-vitro to in-vivo samples containing pharmaceutical excipients.

Quantitative Data Summary

Table 1: Short-Term Stability of Vildagliptin in Human Plasma [9]

ConditionExposure TimeAccuracy (%) of LQC Samples
Room Temperature0.5 h92.0%
Room Temperature1 h87.6%
Room Temperature2 h71.2%
On Ice0.5 h102.0%
On Ice1 h94.5%
On Ice2 h86.6%

Table 2: Recovery of Vildagliptin and its Internal Standard using Solid-Phase Extraction (SPE) [8][11]

AnalyteRecovery (%)
Vildagliptin92.26%
This compound (ISTD)89.58%

Experimental Protocols

Protocol 1: this compound Stabilization and Extraction from Human Plasma using Protein Precipitation

This protocol is based on methodologies that have been shown to improve Vildagliptin stability.[7][8][9]

  • Sample Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilization: Transfer the plasma to a clean tube. For every 1 mL of plasma, add a pre-determined amount of malic acid solution to acidify the sample and enhance stability.

  • Internal Standard Spiking: Add the this compound internal standard solution to the stabilized plasma.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Vildagliptin and this compound

This is a representative LC-MS/MS protocol synthesized from published methods.[7][8][9]

  • LC Column: C18 Asentis Express or equivalent (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm).[7][9]

  • Mobile Phase A: 5 mM Ammonium trifluoroacetate or 5 mM ammonium formate in water.[7][9]

  • Mobile Phase B: Acetonitrile or methanol.[7][9]

  • Flow Rate: 0.4 - 0.5 mL/min.[9]

  • Gradient: Optimize gradient from ~5% B to ~95% B to ensure adequate separation from matrix components.

  • Injection Volume: 2-10 µL.

  • Ionization: Electrospray Ionization (ESI), positive mode.[7]

  • MRM Transitions:

    • Vildagliptin: 304.2 → 154.2[7]

    • This compound: 311.1 → 161.2[7][8]

Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase A Whole Blood Sample (K2EDTA) B Centrifugation (4°C) A->B C Plasma Separation B->C D Addition of Malic Acid (Stabilizer) C->D E Spiking with This compound (IS) D->E F Protein Precipitation (Acetonitrile) E->F G Centrifugation F->G H Supernatant Collection G->H I LC-MS/MS Analysis H->I

Caption: Recommended workflow for sample processing to ensure this compound stability.

G Vildagliptin_d7 This compound (Internal Standard) Degradation Degradation Vildagliptin_d7->Degradation Hydrolysis_Cyano Cyano Group Hydrolysis Forms Carboxylic Acid Metabolite Degradation->Hydrolysis_Cyano Major Pathway Hydrolysis_Amide Amide Bond Hydrolysis Cleavage of Amide Linkage Degradation->Hydrolysis_Amide Minor Pathway Conditions {Instability Factors | Acidic pH | Basic pH | Oxidative Stress | Elevated Temperature} Conditions->Degradation

Caption: Potential degradation pathways for this compound in processed samples.

References

Technical Support Center: Isotopic Exchange in Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to isotopic exchange in deuterium-labeled standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterium-labeled standards?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] This is a significant concern because it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry-based assays.[2][3] The loss of the deuterium label, often referred to as "back-exchange," can compromise the reliability of pharmacokinetic and toxicological studies.[4][5]

Q2: Which deuterium labels are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly susceptible to exchange.[2] Additionally, deuterium on carbons adjacent to carbonyl groups or in some aromatic positions can also be prone to exchange under certain conditions.[2] It is crucial to select internal standards where the deuterium labels are on non-exchangeable sites.[2]

Q3: What are the primary factors that influence the rate of isotopic exchange?

A3: The rate of hydrogen-deuterium exchange is significantly influenced by several factors:

  • pH: The exchange rate is catalyzed by both acids and bases.[1][6] The minimum exchange rate for backbone amide hydrogens in proteins, for example, occurs at approximately pH 2.6.[1]

  • Temperature: Higher temperatures increase the rate of exchange.[7] Therefore, conducting experiments at low temperatures (e.g., ~0°C) is a common strategy to minimize back-exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange.[2] The use of aprotic solvents is preferred where possible to maintain the deuteration pattern.[1]

  • Ionic Strength: An unexpected dependence of back-exchange on ionic strength has been observed, suggesting that adjusting salt concentrations during sample preparation can be a useful control strategy.[7][8]

Q4: Are there alternatives to deuterium-labeled standards that are not prone to exchange?

A4: Yes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are excellent alternatives as they are not susceptible to exchange.[2][9] While the synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive, they provide greater stability and can be more reliable for certain applications.[3][6]

Troubleshooting Guides

Problem 1: I am observing a loss of my deuterium label during my LC-MS analysis.

This is a classic case of back-exchange. Here’s a step-by-step guide to troubleshoot this issue:

G start Start: Deuterium Loss Observed check_ph 1. Check pH of Solvents and Samples start->check_ph adjust_ph Adjust pH to ~2.5-3.0 (Quench Condition) check_ph->adjust_ph pH is not optimal check_temp 2. Evaluate Temperature of Workflow check_ph->check_temp pH is optimal adjust_ph->check_temp lower_temp Lower Temperature to ~0°C (e.g., ice bath) check_temp->lower_temp Temperature is high check_solvents 3. Analyze Solvent Composition check_temp->check_solvents Temperature is low lower_temp->check_solvents use_aprotic Switch to Aprotic Solvents if Possible check_solvents->use_aprotic Protic solvents used minimize_time 4. Minimize Exposure Time to Protic Solvents check_solvents->minimize_time Aprotic solvents used use_aprotic->minimize_time optimize_lc Optimize LC Gradient for Faster Elution minimize_time->optimize_lc end End: Deuterium Loss Minimized optimize_lc->end

Caption: Decision tree for addressing non-co-elution.

  • Optimize Chromatography:

    • Modify the Gradient: Adjusting the solvent gradient, such as using a shallower gradient, may help to improve the co-elution of the analyte and the deuterated standard.

    • Change Column Chemistry: The deuterium isotope effect can be influenced by the stationary phase. Experimenting with a different column chemistry might resolve the separation.

  • Consider a Different Internal Standard:

    • If chromatographic optimization is unsuccessful, the most robust solution is to use an internal standard labeled with ¹³C or ¹⁵N. [3][9]These isotopes do not exhibit the same chromatographic isotope effect and will co-elute with the analyte. [3]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterium-Labeled Standard

This protocol allows you to quantify the extent of back-exchange of your deuterated standard under your specific experimental conditions.

  • Prepare a Time-Zero Sample:

    • Dissolve the deuterated standard in an aprotic solvent at a known concentration.

    • Immediately analyze this sample by LC-MS to determine the initial isotopic purity and mass spectrum.

  • Incubate the Standard:

    • Prepare a solution of the deuterated standard in the solvent system you will be using for your actual experiment (e.g., plasma, buffer, mobile phase).

    • Incubate this solution under the same conditions as your experiment (temperature and time).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubated solution.

    • Analyze each aliquot by LC-MS.

  • Data Analysis:

    • For each time point, determine the relative abundance of the deuterated standard and any species that have undergone back-exchange (i.e., lost one or more deuterium atoms).

    • Plot the percentage of the intact deuterated standard remaining over time to determine the rate of back-exchange.

Experimental Workflow for Assessing Standard Stability

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_t0 Prepare Time-Zero Sample (Aprotic Solvent) analyze_t0 LC-MS Analysis of Time-Zero Sample prep_t0->analyze_t0 prep_exp Prepare Experimental Sample (Incubation Matrix) incubate Incubate at Experimental Temperature prep_exp->incubate quantify Quantify Isotopic Distribution analyze_t0->quantify time_points Take Aliquots at Multiple Time Points incubate->time_points analyze_tp LC-MS Analysis of Time-Point Samples time_points->analyze_tp analyze_tp->quantify plot Plot % Intact Standard vs. Time quantify->plot

Caption: Workflow for assessing deuterium standard stability.

Data Presentation

Table 1: Influence of pH on Back-Exchange Rate

pHAverage Half-Time of Exchange (at 0°C)Relative Exchange Rate
2.0 - 3.0Tens of minutesMinimum
> 3.0Decreases significantlyIncreases

Data synthesized from principles described in the literature.[6]

Table 2: Impact of Experimental Conditions on Deuterium Recovery

Condition ModificationImpact on Back-ExchangeReference
Shortening LC elution gradient by 2-fold~2% reduction[7]
Using higher salt in proteolysis, lower in ESIImproved D-label recovery[7][8]
Increasing desolvation temperature from 75°C to 100°CImproved D-label recovery[7]

This technical support center provides a foundational understanding of isotopic exchange in deuterium-labeled standards and practical guidance for troubleshooting common experimental challenges. For more in-depth information, please refer to the cited literature.

References

Vildagliptin-d7 Calibration Curve Non-Linearity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration curve non-linearity issues encountered during the bioanalysis of Vildagliptin-d7 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in LC-MS/MS calibration curves for this compound?

Non-linearity in LC-MS/MS calibration curves is a common issue that can arise from several factors. The most frequent causes include matrix effects, detector saturation at high analyte concentrations, and saturation of the ionization source.[1][2] Other potential contributors are the formation of dimers or multimers, and issues related to the internal standard.[1][2]

Q2: How can matrix effects lead to a non-linear calibration curve for this compound?

Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) either suppress or enhance the ionization of this compound and/or its internal standard.[3] This interference can vary across different concentrations, leading to a disproportionate response and a non-linear curve.[1][3]

Q3: Can the choice of internal standard affect the linearity of the this compound calibration curve?

Yes, the internal standard (IS) is crucial for accurate quantification. If the IS (this compound) and the analyte (Vildagliptin) respond differently to matrix effects or if the IS signal is not stable across the calibration range, it can lead to a non-linear relationship between the analyte/IS peak area ratio and the concentration.[4]

Q4: What is detector saturation and how does it cause non-linearity?

Detector saturation happens when the concentration of this compound is too high for the mass spectrometer's detector to handle.[2] This results in a plateauing of the signal at higher concentrations, causing the calibration curve to bend downwards and become non-linear.[2]

Q5: Is it acceptable to use a non-linear regression model for my this compound calibration curve?

While linear regression is often preferred for its simplicity, non-linear regression models, such as quadratic fits, can be employed when the non-linearity is reproducible and well-defined.[1][4] However, it is essential to first investigate and, if possible, eliminate the source of the non-linearity.[1] Using a weighted regression (e.g., 1/x or 1/x²) can also help to improve the accuracy of the calibration curve, especially when dealing with heteroscedasticity (unequal variance across the concentration range).[1][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving non-linearity in your this compound calibration curve.

Problem 1: Non-Linear Curve with Downward Concavity (Flattening at High Concentrations)

This is a common form of non-linearity observed in LC-MS/MS analysis.

Potential Causes and Solutions

Potential Cause Recommended Solution
Detector Saturation Dilute the upper concentration standards and samples. Optimize detector parameters to reduce sensitivity.[2]
Ionization Saturation Reduce the injection volume. Dilute the samples. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Analyte Degradation in the Ion Source Optimize the ion source temperature and other parameters to minimize in-source degradation.
Internal Standard Signal Suppression at High Analyte Concentrations Evaluate the matrix effect on the internal standard. Consider using a lower concentration of the internal standard.
Problem 2: Non-Linear Curve with Upward Concavity (Signal Increasing Disproportionately at High Concentrations)

This type of non-linearity is less common but can still occur.

Potential Causes and Solutions

Potential Cause Recommended Solution
Ion Enhancement due to Matrix Effects Improve sample cleanup to remove interfering matrix components.[3] Modify the chromatographic method to separate this compound from the interfering components.
Formation of Multiple Charged Ions Optimize the ESI source conditions to favor the formation of a single charged species.
Incorrect Integration of Peaks Manually review the peak integration for all calibration standards to ensure consistency and accuracy.
Problem 3: High Variability or "S-Shaped" Curve

This often indicates complex or multiple underlying issues.

Potential Causes and Solutions

Potential Cause Recommended Solution
Significant and Variable Matrix Effects Implement a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation).[5] Evaluate different biological lots to assess the variability of the matrix effect.[6]
Issues with Internal Standard Stability or Purity Verify the stability of the this compound internal standard in the stock solution and in the final extracted samples.[7] Check the purity of the internal standard.
Cross-Contamination or Carryover Optimize the autosampler wash procedure to minimize carryover between injections.
Inappropriate Regression Model If the non-linearity is inherent and reproducible, consider using a weighted quadratic regression model.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol helps to determine if matrix effects are the cause of non-linearity.

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked in the mobile phase at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): this compound is spiked into the biological matrix before the extraction process at the same concentrations as Set A.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret the results: A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Protocol 2: Assessment of Detector Saturation

This protocol helps to identify if detector saturation is occurring at high concentrations.

  • Prepare a series of this compound solutions with increasing concentrations, extending beyond the highest point of your calibration curve.

  • Inject these solutions into the LC-MS/MS system.

  • Plot the peak area response against the concentration.

  • Observe the shape of the curve. If the curve starts to flatten or plateau at higher concentrations, it is indicative of detector saturation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Non-Linearity start Observe Non-Linear Calibration Curve check_shape Identify Curve Shape start->check_shape downward Downward Concavity check_shape->downward Flattening upward Upward Concavity check_shape->upward Steepening s_shaped S-Shaped / High Variability check_shape->s_shaped Irregular cause_downward Potential Causes: - Detector Saturation - Ionization Saturation - Analyte Degradation downward->cause_downward cause_upward Potential Causes: - Ion Enhancement - Multiple Charged Ions - Incorrect Integration upward->cause_upward cause_s_shaped Potential Causes: - Variable Matrix Effects - IS Instability - Carryover s_shaped->cause_s_shaped solution_downward Solutions: - Dilute High Conc. Standards - Optimize Source Parameters - Reduce Injection Volume cause_downward->solution_downward solution_upward Solutions: - Improve Sample Cleanup - Optimize Source - Review Peak Integration cause_upward->solution_upward solution_s_shaped Solutions: - Enhance Sample Prep - Verify IS Stability - Optimize Wash Steps cause_s_shaped->solution_s_shaped end Linear Calibration Curve Achieved solution_downward->end solution_upward->end solution_s_shaped->end

Caption: Troubleshooting workflow for this compound calibration curve non-linearity.

NonLinearity_Causes Potential Causes of Non-Linearity in this compound Analysis non_linearity Calibration Curve Non-Linearity matrix_effects Matrix Effects non_linearity->matrix_effects instrumental_factors Instrumental Factors non_linearity->instrumental_factors analyte_is_issues Analyte/IS-Related Issues non_linearity->analyte_is_issues ion_suppression Ion Suppression matrix_effects->ion_suppression ion_enhancement Ion Enhancement matrix_effects->ion_enhancement detector_saturation Detector Saturation instrumental_factors->detector_saturation ionization_saturation Ionization Saturation instrumental_factors->ionization_saturation dimer_formation Dimer/Multimer Formation analyte_is_issues->dimer_formation is_instability Internal Standard Instability analyte_is_issues->is_instability

Caption: Key factors contributing to calibration curve non-linearity.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Vildagliptin Analysis: Vildagliptin-d7 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vildagliptin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness and reliability of the bioanalytical method. This guide provides a comprehensive comparison of Vildagliptin-d7, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives for the analysis of Vildagliptin, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability, such as extraction losses and matrix effects, thereby ensuring accurate and precise quantification.

The Gold Standard: this compound

This compound is a deuterated analog of Vildagliptin and is widely regarded as the most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its physicochemical properties are nearly identical to those of Vildagliptin, leading to co-elution and similar ionization responses. This minimizes the variability caused by matrix effects and ensures high accuracy and precision.

Stable isotope-labeled internal standards like this compound are the preferred choice in LC-MS bioanalysis because they share almost identical chemical and physical properties with the target analyte, ensuring consistent extraction recovery and compensating for matrix-induced ionization suppression or enhancement.[1][2][3] The use of a SIL-IS is a key reason for the robustness of bioanalytical methods, as it co-elutes with the analyte and normalizes for matrix effects.[4]

Alternative Internal Standards

While this compound is the ideal choice, other compounds have been employed as internal standards in various analytical methods for Vildagliptin quantification. These are typically structural analogs or compounds from the same or different therapeutic classes.

  • Sitagliptin: Another dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin has been used as an internal standard for the analysis of Vildagliptin in rat plasma by capillary electrophoresis tandem mass spectrometry.[5][6] Being a structural analog, it can offer some correction for variability, but differences in physicochemical properties may lead to different extraction recoveries and chromatographic retention times compared to Vildagliptin.

  • Alogliptin: Also a DPP-4 inhibitor, Alogliptin has been utilized as an internal standard for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin in human plasma by LC-MS/MS.[7] Similar to Sitagliptin, its utility is based on structural similarity, but it may not perfectly mimic the behavior of Vildagliptin.

  • Tolbutamide: A sulfonylurea drug, Tolbutamide has been used as an internal standard for the determination of Vildagliptin in plasma by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9][10] As a compound from a different chemical class, its ability to compensate for variations in the analytical process, especially in LC-MS/MS, is likely to be inferior to that of a SIL-IS or a close structural analog.

Data Presentation: A Comparative Overview

The following tables summarize the experimental conditions and validation parameters from studies employing this compound and other internal standards for Vildagliptin analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterThis compound[11]Sitagliptin[5][6]Alogliptin[7]Tolbutamide[8][9]
Analytical Method HPLC-ESI-MS/MSCE-MS/MSLC-MS/MSRP-HPLC-UV
Matrix Human PlasmaRat PlasmaHuman PlasmaPlasma
Stationary Phase Cosmosil CN (150 x 4.6 mm, 5 µm)Fused silica capillaryInertsil ODS C18 (4.6 mm×100 mm, 5 µm)XBridge Shield C18 (3.5 µm, 4.6x150mm)
Mobile Phase 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v)0.25 mM ammonium formate bufferMethanol, acetonitrile and 0.1 % formic acid (40:50:10 v/v)50mM ammonium bicarbonate (pH 7.8) and acetonitrile
Flow Rate 1.0 mL/min0.2 ml/min0.5 mL/min1.0 mL/min
Detection ESI Positive MRMESI Positive MRMESI Positive MRMUV at 210 nm
Vildagliptin Transition m/z 304.3 → 154.2m/z 304.3 → 154.2m/z 304 → 180N/A
Internal Standard Transition m/z 311.3 → 161.2 (this compound)m/z 408.2 → 234.7 (Sitagliptin)N/A (Alogliptin)N/A
Retention Time (Vildagliptin) 3.8 minN/A2.7 min11.2 min
Retention Time (IS) N/A (co-eluting)N/A1.2 min13.4 min
Table 2: Bioanalytical Method Validation Parameters
ParameterThis compound[11]Sitagliptin[5][6]Alogliptin[7]Tolbutamide[8][9]
Linearity Range 0.2-160 ng/mL1 – 500 ng/ml5 - 300 ng/mL10 - 120 µg/ml
Correlation Coefficient (r²) > 0.99> 0.998N/AN/A
Precision (%CV) < 9% (intraday and interday)< 9% (intraday and interday)N/AN/A
Accuracy (%) Within ± 15% of nominal values> 93%N/AN/A
Recovery (%) 92.26% (Vildagliptin), 89.58% (IS)N/AN/AN/A
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.87 ng/ml5 ng/mL10 µg/ml

Experimental Protocols

Method using this compound as Internal Standard (LC-MS/MS)[11]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatographic Separation: Achieved on a Cosmosil CN column with an isocratic mobile phase of 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v) at a flow rate of 1.0 mL/min.

  • Mass Spectrometric Detection: Performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 304.3 → 154.2 for Vildagliptin and m/z 311.3 → 161.2 for this compound.

Method using Sitagliptin as Internal Standard (CE-MS/MS)[5][6]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Electrophoretic Separation: Carried out in a fused silica capillary with a background electrolyte of 0.25 mM ammonium formate buffer.

  • Mass Spectrometric Detection: ESI in positive ion MRM mode was used for detection. The precursor to product ion transitions were m/z 304.3 → 154.2 for Vildagliptin and m/z 408.2 → 234.7 for Sitagliptin.

Method using Alogliptin as Internal Standard (LC-MS/MS)[7]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation: Performed on an Inertsil ODS C18 column with a mobile phase of methanol, acetonitrile, and 0.1% formic acid (40:50:10 v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometric Detection: Utilized ESI in positive ion MRM mode. The transition for Vildagliptin was m/z 304 to m/z 180.

Method using Tolbutamide as Internal Standard (RP-HPLC-UV)[8][9]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatographic Separation: Achieved on an XBridge Shield C18 column with a mobile phase of 50mM ammonium bicarbonate (pH 7.8) and acetonitrile at a flow rate of 1.0 mL/min.

  • UV Detection: Wavelength set at 210 nm.

Mandatory Visualization

G cluster_selection Internal Standard Selection for Vildagliptin Analysis cluster_workflow Bioanalytical Workflow IS_Type Choice of Internal Standard SIL_IS Stable Isotope-Labeled (SIL) IS (this compound) IS_Type->SIL_IS Ideal Choice Analog_IS Structural Analog IS (Sitagliptin, Alogliptin) IS_Type->Analog_IS Acceptable Alternative Other_IS Other Compound IS (Tolbutamide) IS_Type->Other_IS Less Ideal for MS Spiking Spike with Internal Standard SIL_IS->Spiking Analog_IS->Spiking Other_IS->Spiking Sample Biological Sample (Plasma) Sample->Spiking Extraction Sample Preparation (SPE, LLE, PPT) Spiking->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Peak Area Ratio) Analysis->Quantification G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation Method A spe Solid Phase Extraction (SPE) add_is->spe Method B lle Liquid-Liquid Extraction (LLE) add_is->lle Method C final_extract Final Extract for Injection protein_precipitation->final_extract spe->final_extract evaporation Evaporation & Reconstitution lle->evaporation evaporation->final_extract hplc HPLC Separation final_extract->hplc msms MS/MS Detection hplc->msms data_processing Data Processing (Peak Integration) msms->data_processing result Concentration Calculation (Analyte/IS Ratio) data_processing->result

References

Vildagliptin-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of analytical methods. This guide provides a comprehensive assessment of Vildagliptin-d7, a deuterated form of the drug, as an internal standard, comparing its performance with other alternatives based on published experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their bioanalytical needs.

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and not be present in the biological matrix. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard as its physicochemical properties are nearly identical to the analyte, differing only in mass. This allows it to compensate for variations in sample preparation and instrument response, leading to more reliable quantification.

Performance Assessment of this compound

Bioanalytical method validation data from studies utilizing this compound as an internal standard demonstrate its high accuracy and precision, meeting the stringent requirements of regulatory bodies like the US Food and Drug Administration (FDA).

A key study developed a sensitive and selective LC-MS/MS method for the quantification of vildagliptin in rat plasma using this compound as the internal standard. The validation results from this study are summarized below, showcasing the performance at various quality control (QC) concentrations.

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ7.09< 9.0Within ± 15< 9.0Within ± 15
Low (LQC)19.71< 9.0Within ± 15< 9.0Within ± 15
Medium (MQC)1005.39< 9.0Within ± 15< 9.0Within ± 15
High (HQC)2513.47< 9.0Within ± 15< 9.0Within ± 15

Data synthesized from a study by Tyagi et al. (2019)[1]. The study reported that within- and between-batch precision was less than 9%, and accuracy was within ±15% of the nominal values, indicating high reliability[1].

Comparison with Alternative Internal Standards

While this compound is a preferred choice, other compounds have been utilized as internal standards in vildagliptin bioanalysis. These include other stable isotope-labeled variants and structurally similar molecules.

  • ¹³C-¹⁵N-Vildagliptin: Another stable isotope-labeled internal standard that offers comparable performance to this compound due to its similar physicochemical properties[2].

  • Structurally Related Compounds: Molecules like sitagliptin[3] and repaglinide have been used. While they can provide acceptable results, their extraction recovery and ionization efficiency may differ from vildagliptin, potentially leading to less accurate compensation for analytical variability compared to a SIL-IS.

  • Other Unrelated Compounds: Tolbutamide[4][5] and nandrolone[6] have also been employed. The use of such compounds requires careful validation to ensure they adequately mimic the behavior of vildagliptin during analysis.

The consensus in the scientific community leans towards the use of stable isotope-labeled internal standards like this compound for achieving the highest level of accuracy and precision in LC-MS/MS-based bioanalysis.

Experimental Methodologies

The following sections detail a typical experimental protocol for the quantification of vildagliptin in plasma using this compound as an internal standard, based on published and validated methods.

Sample Preparation: Protein Precipitation
  • An aliquot of 20 µL of plasma sample is transferred to a polypropylene tube[1].

  • 50 µL of the internal standard working solution (this compound in a suitable solvent) is added to each tube (except for blank samples)[1].

  • 1.0 mL of acetonitrile is added to precipitate the plasma proteins[1].

  • The samples are vortexed to ensure thorough mixing.

  • Centrifugation is performed at a high speed (e.g., 20,000 rcf for 5 minutes) to pellet the precipitated proteins[1].

  • The supernatant is collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 column (e.g., ACE 3 C18 PFP) is commonly used for separation[1].

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an ammonium acetate buffer and acetonitrile (e.g., 20:80, v/v) is effective[1].

  • Flow Rate: A typical flow rate is 0.7 mL/min[1].

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection[1].

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions are set for both vildagliptin and its internal standard:

    • Vildagliptin: m/z 304.4 → 154.1[1]

    • This compound: m/z 311.1 → 161.1[1]

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the biological context of vildagliptin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot (20 µL) P2 Add Internal Standard (this compound) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into LC System P5->A1 Transfer A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Mass Spectrometry (MRM Detection) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantification using Calibration Curve D2->D3

Bioanalytical Workflow for Vildagliptin Quantification.

cluster_inhibition Vildagliptin Action cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Islet Response Vilda Vildagliptin DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Prevents Degradation Inactive Inactive Metabolites GLP1_GIP->Inactive Degradation Beta β-cells GLP1_GIP->Beta Stimulates Alpha α-cells GLP1_GIP->Alpha Inhibits Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon

References

A Comparative Analysis of Vildagliptin and Sitagliptin Utilizing Deuterated Standards for Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Vildagliptin and Sitagliptin, focusing on their bioanalytical determination using deuterated internal standards and their clinical efficacy. This report synthesizes data from multiple studies to offer a comprehensive overview, complete with detailed experimental protocols and visual representations of key processes.

Vildagliptin and Sitagliptin are both potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of incretin hormones.[1][2][3] By inhibiting DPP-4, these drugs increase the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes them effective oral medications for the management of type 2 diabetes mellitus. While both drugs belong to the same class, they exhibit differences in their pharmacokinetic profiles and binding characteristics to the DPP-4 enzyme.[4][5] Vildagliptin is known for its covalent binding to the catalytic site of DPP-4, leading to prolonged enzyme inhibition, whereas Sitagliptin binds non-covalently.[4]

Quantitative Bioanalytical Comparison

The accurate quantification of Vildagliptin and Sitagliptin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, providing high sensitivity, selectivity, and accuracy.

Below is a summary of typical LC-MS/MS method parameters for the quantification of Vildagliptin and Sitagliptin using their respective deuterated internal standards.

ParameterVildagliptinSitagliptin
Internal Standard Vildagliptin-D7Sitagliptin-d4
Sample Preparation Protein Precipitation or Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) or Protein Precipitation
Chromatography
ColumnACE 3 C18 PFP (150 mm × 4.6 mm, 3μm) or similarKinetex® C18 or similar
Mobile PhaseAmmonium acetate buffer: Acetonitrile (20:80, v/v) or similar5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1) or similar
Flow Rate0.7 mL/min0.2 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte)m/z 304.4 → 154.1[6]m/z 408.2 → 193.0[7]
MRM Transition (IS)m/z 311.1 → 161.1[6]m/z 412.2 → 239.1[7]
Method Validation
Linearity Range7.06 ng/mL to 3023.81 ng/mL[6]5 ng/mL to 1000 ng/mL[7]
Precision (%RSD)< 9%[6]Not explicitly stated, but meets FDA criteria[7]
Accuracy (%Bias)Within ± 15%[6]Not explicitly stated, but meets FDA criteria[7]

Clinical Efficacy and Pharmacodynamic Comparison

Multiple clinical studies have compared the efficacy of Vildagliptin and Sitagliptin in patients with type 2 diabetes mellitus. The following tables summarize key findings from some of these comparative studies.

Glycemic Control Parameters

StudyDrug RegimenBaseline HbA1c (%)Change in HbA1c (%)Baseline FPG (mg/dL)Change in FPG (mg/dL)Baseline PPBG (mg/dL)Change in PPBG (mg/dL)
Retrospective Study (16 weeks)[8]Vildagliptin 100 mg SR + Metformin8.64 ± 2.09-0.97169.72 ± 55.47-27.46233.90 ± 50.77-42.25
Sitagliptin 100 mg + Metformin9.02 ± 2.20-0.928171.31 ± 67.17-20.925234.41 ± 60.95-35.260
J-VICTORIA Study (Crossover)[9][10]Vildagliptin 50 mg twice dailyNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Sitagliptin 50 mg once dailyNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Randomized Trial (Severe Renal Impairment, 24 weeks)[11]Vildagliptin 50 mg once daily7.52-0.54Not specified-0.47 mmol/LNot specifiedNot specified
Sitagliptin 25 mg once daily7.80-0.56Not specified+0.16 mmol/LNot specifiedNot specified

Continuous Glucose Monitoring (CGM) Data from J-VICTORIA Study [9][10]

ParameterVildagliptinSitagliptinp-value
Mean 24-h Blood Glucose (mg/dL)142.1 ± 35.5153.2 ± 37.00.012
MAGE (mg/dL)110.5 ± 33.5129.4 ± 45.10.040
Highest Blood Glucose after Supper (mg/dL)206.1 ± 40.2223.2 ± 43.50.015
AUC (≥180 mg/dL) within 3h after Breakfast (mg/min/dL)484.3897.90.025

Experimental Protocols

Bioanalytical Method for Vildagliptin Quantification in Rat Plasma using LC-MS/MS [6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add the internal standard (this compound).

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: ACE 3 C18 PFP (150 mm × 4.6 mm, 3μm).

    • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (20:80, v/v).

    • Flow Rate: 0.7 mL/min in isocratic mode.

    • Column Oven Temperature: Controlled.

  • Mass Spectrometry:

    • Instrument: Applied Biosystems LC-MS/MS system.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vildagliptin: m/z 304.4 → 154.1

      • This compound: m/z 311.1 → 161.1

Bioanalytical Method for Sitagliptin Quantification in Human Plasma using LC-MS/MS [7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (Sitagliptin-d4).

    • Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).

    • Vortex mix and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Kinetex® C18.

    • Mobile Phase: A 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.

    • Flow Rate: 0.2 mL/min under isocratic elution.

  • Mass Spectrometry:

    • Ionization: Positive ionization mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sitagliptin: m/z 408.2 → 193.0

      • Sitagliptin-d4 (IS): m/z 412.2 → 239.1

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Gut Lumen cluster_1 Pancreatic Islet Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Stimulates release Beta_Cell β-Cell Insulin Insulin Release Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon Glucagon Release Alpha_Cell->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Blood_Glucose Blood Glucose Glucagon->Blood_Glucose Increases Incretins->Beta_Cell Stimulates Incretins->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Vilda_Sita Vildagliptin / Sitagliptin Vilda_Sita->DPP4 Inhibits Glucose_Uptake->Blood_Glucose Lowers

Caption: DPP-4 Inhibition Signaling Pathway.

G cluster_workflow Bioanalytical Workflow Sample_Collection 1. Plasma Sample Collection Add_IS 2. Addition of Deuterated Internal Standard (IS) Sample_Collection->Add_IS Extraction 3. Sample Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS Experimental Workflow.

References

A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative bioanalytical method development. This guide provides a comparative overview of different internal standard strategies, supported by experimental data, and outlines the key regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.

The integrity of pharmacokinetic, toxicokinetic, and biomarker data hinges on the accuracy and precision of the bioanalytical methods used. An appropriate internal standard (IS) is critical for correcting variability during sample processing and analysis. While structural analog internal standards have been used, the consensus among regulatory bodies and the scientific community is the preference for SIL-IS in quantitative mass spectrometry-based assays.

Comparison of Internal Standard Strategies

The choice of an internal standard can significantly impact assay performance. Below is a comparison of SIL-IS with structural analogs and a comparison between different types of SIL-IS.

Stable Isotope-Labeled IS vs. Structural Analog IS

SIL-IS are considered the gold standard due to their high degree of similarity to the analyte, which allows them to effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[1][2] Structural analogs, while sometimes more readily available, may exhibit different physicochemical properties, leading to less reliable correction.

Performance MetricStable Isotope-Labeled ISStructural Analog ISKey Considerations
Accuracy & Precision Generally provides higher accuracy and precision. A study comparing a SIL-IS to a structural analog for the quantification of angiotensin IV showed that only the SIL-IS could improve the method's precision and accuracy.[2] Another study on the anticancer agent kahalalide F demonstrated a significant improvement in both accuracy and precision when a structural analog was replaced with a SIL-IS.[1]Can be acceptable but may lead to greater bias and variability. The kahalalide F study reported a mean bias of 96.8% with the analog IS, which was significantly different from the true value, while the SIL-IS had a mean bias of 100.3%.[1]The structural similarity of the analog to the analyte is crucial. Analogs with differences in functional groups are less likely to be appropriate.[1]
Matrix Effect Compensation Effectively compensates for matrix effects due to co-elution and similar ionization efficiency with the analyte.[3]May not adequately compensate for matrix effects if its ionization efficiency is different from the analyte.The ICH M10 guideline emphasizes the need to evaluate matrix effects, and a SIL-IS is the recommended tool to mitigate them.[4][5]
Regulatory Acceptance Strongly recommended by FDA, EMA, and ICH guidelines for mass spectrometric methods.[4][5][6]Use requires rigorous justification and demonstration of similar behavior to the analyte.Regulatory bodies expect a scientific justification for the choice of IS.
Comparison of Deuterium (²H) vs. Carbon-13 (¹³C)-Labeled IS

Within the category of SIL-IS, the choice of isotope can also influence assay performance. Deuterium-labeled standards are common due to lower synthesis costs, but ¹³C-labeled standards are often considered superior.[3][7]

FeatureDeuterium (²H)-Labeled ISCarbon-13 (¹³C)-Labeled ISKey Considerations
Chromatographic Co-elution May exhibit a slight shift in retention time compared to the analyte (isotope effect), which can impact accurate matrix effect correction.[8] A study on amphetamines showed that the chromatographic resolution between the analyte and its deuterated analogs increased with the number of deuterium substitutions.[7]Typically co-elutes perfectly with the analyte, providing optimal correction for matrix effects. The same amphetamine study demonstrated that all ¹³C₆-labeled internal standards co-eluted with their respective analytes.[7]Co-elution is critical for effective compensation of matrix-induced ionization suppression or enhancement.
Isotopic Stability Deuterium labels can sometimes be susceptible to back-exchange with hydrogen, especially if located at exchangeable positions on the molecule.[8]¹³C labels are metabolically and chemically stable and not prone to exchange.[8]The stability of the label is paramount for the integrity of the quantitative data.
Cost and Availability Generally less expensive and more widely available.[9]Can be more expensive and less readily available.[10]Project budget and timelines may influence the choice of isotopic label.
Mass Spectrometric Fragmentation The presence of deuterium can sometimes alter fragmentation patterns, which needs to be considered during method development.[7]¹³C labeling does not typically alter fragmentation pathways.Consistent fragmentation between the analyte and IS is desirable.

Experimental Protocols for Bioanalytical Method Validation

According to the harmonized ICH M10 guideline, a full validation of a bioanalytical method using a SIL-IS should include the assessment of several key parameters.[4][5] Detailed experimental protocols for selectivity, matrix effect, and stability are provided below.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.

Protocol:

  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.

    • Prepare two sets of samples from each lot:

      • Set A: Blank matrix processed without the IS.

      • Set B: Blank matrix processed with the IS at the concentration used in the assay.

    • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the analyte into one of the matrix lots.

  • Analysis:

    • Analyze the prepared samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank matrix samples (Set A), the response at the retention time of the analyte should be ≤ 20% of the analyte response in the LLOQ sample.[5][6]

    • In the blank matrix samples processed with IS (Set B), the response at the retention time of the analyte should be ≤ 20% of the analyte response in the LLOQ sample, and the response at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and quality control (QC) samples.[5]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.

Protocol:

  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix.

    • Prepare three sets of samples:

      • Set 1 (Neat Solution): Analyte and IS spiked in the reconstitution solvent at low and high concentrations.

      • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix at low and high concentrations.

      • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix at low and high concentrations and then extracted.

  • Analysis:

    • Analyze the prepared samples and record the peak areas of the analyte and IS.

  • Calculations and Acceptance Criteria:

    • Matrix Factor (MF): Calculated for each lot of matrix by dividing the peak area of the analyte in the post-extraction spike (Set 2) by the mean peak area of the analyte in the neat solution (Set 1).

    • IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS.

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[11]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

Protocol:

  • Sample Preparation:

    • Prepare low and high concentration QC samples in the biological matrix.

  • Stability Conditions to be Evaluated:

    • Freeze-Thaw Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw at room temperature. Repeat for at least three cycles.

    • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Store the QC samples at the intended storage temperature for a period equal to or longer than the expected storage duration of the study samples.

    • Stock Solution and Working Solution Stability: Evaluate the stability of the analyte and IS stock and working solutions under their storage conditions.

  • Analysis:

    • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of their nominal concentration.[12]

Visualizing Workflows and Decision Making

Clear diagrams of experimental workflows and logical relationships are essential for understanding and implementing these guidelines.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation A Blank Matrix (6+ lots) B Spike Analyte (LLOQ) & IS A->B C Spike IS only A->C D Analyze Samples B->D C->D E Analyte Interference ≤ 20% of LLOQ D->E F IS Interference ≤ 5% of IS Response D->F

Diagram 1: Selectivity experiment workflow.

G node_a node_a node_r node_r node_s node_s start Start: Need for Internal Standard sil_available Is a SIL-IS commercially available? start->sil_available c13_preferred Is a ¹³C-labeled IS available and within budget? sil_available->c13_preferred Yes analog_available Is a close structural analog available? sil_available->analog_available No use_c13 Use ¹³C-labeled IS c13_preferred->use_c13 Yes use_d Use Deuterated IS c13_preferred->use_d No use_analog Use Structural Analog (Requires extensive validation) analog_available->use_analog Yes develop_new Develop a new IS (Consider custom synthesis) analog_available->develop_new No

Diagram 2: Decision tree for internal standard selection.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Vildagliptin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Vildagliptin-d7. Adherence to established safety protocols and waste management regulations is paramount to ensure a safe laboratory environment and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

This compound, a deuterated form of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, requires careful handling and disposal due to its potential for long-lasting harmful effects on aquatic life[1]. As such, it must not be disposed of with household garbage or allowed to enter the sewage system[1]. The following procedures outline the recommended disposal pathway for this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area. In the event of a spill, collect the material mechanically and place it in a designated, sealed container for disposal[1].

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound, categorized as a non-hazardous pharmaceutical waste in typical research quantities, is through incineration by a licensed environmental management vendor[2][3][4].

  • Segregation: Isolate this compound waste from other waste streams. This includes separating it from general laboratory trash, sharps, and hazardous chemical waste[1][2].

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed container. The original container may be used if it is intact and the label is legible.

    • For solutions containing this compound, use a sturdy, leak-proof container.

    • Label the container clearly as "this compound for Incineration" and include the date. It is common practice to use designated containers, such as white pails with blue lids, for non-hazardous pharmaceutical waste destined for incineration[2].

  • Storage: Store the sealed waste container in a secure, designated area that is inaccessible to unauthorized personnel, away from general laboratory traffic.

  • Licensed Disposal Vendor: Arrange for the collection of the this compound waste by a licensed and approved environmental management vendor that handles pharmaceutical waste. This vendor will be responsible for the transportation and final incineration of the material in accordance with local, regional, and national regulations[2][4].

  • Documentation: Maintain a detailed record of the disposal process, including the quantity of this compound disposed of, the date of collection, and the name of the disposal vendor. These records are crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

ParameterValue/InformationSignificance for Disposal
Chemical Formula C₁₇H₁₈D₇N₃O₂The chemical structure is stable under normal conditions.
Aquatic Toxicity May cause long lasting harmful effects to aquatic life[1].Prohibits disposal down the drain or in regular trash.
Degradation Conditions Degrades in acidic, basic, and oxidative conditions[5][6].While chemical deactivation is a theoretical possibility, no standard laboratory protocol exists. Incineration remains the recommended method.
Recommended Disposal Incineration via a licensed vendor[2][3].Ensures complete destruction and prevents environmental release.

Experimental Protocols

Currently, there are no standardized experimental protocols for the chemical deactivation of this compound for disposal purposes in a laboratory setting. Forced degradation studies on Vildagliptin have been conducted for analytical purposes, demonstrating its breakdown under various stress conditions (e.g., acid, base, oxidation)[5][6]. However, these are not intended as disposal procedures. Therefore, the established and recommended protocol is collection and subsequent incineration by a professional waste management service.

Disposal Workflow

The logical flow of the this compound disposal process is illustrated in the diagram below. This workflow ensures that the compound is handled safely and disposed of in compliance with environmental regulations.

G This compound Disposal Workflow A 1. Identify this compound Waste B 2. Wear Appropriate PPE A->B C 3. Segregate from Other Waste Streams B->C D 4. Place in a Labeled, Sealed Container (e.g., White Pail with Blue Lid) C->D E 5. Store in a Secure, Designated Area D->E F 6. Arrange for Collection by a Licensed Disposal Vendor E->F G 7. Vendor Transports for Incineration F->G H 8. Maintain Disposal Records G->H

This compound Disposal Workflow Diagram

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and chemical stewardship. This contributes to a culture of safety and builds trust in the scientific community's commitment to responsible research practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin-d7
Reactant of Route 2
Reactant of Route 2
Vildagliptin-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.